Granisetron-d3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNKCLOYSRHCJ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Structure of Granisetron-d3
Introduction: Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist, widely utilized as an antiemetic agent to mitigate nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. To facilitate pharmacokinetic, bioequivalence, and metabolic studies, a stable isotope-labeled version, Granisetron-d3, was developed. This document provides an in-depth technical overview of the chemical properties, structure, synthesis, and analytical applications of this compound, tailored for researchers, scientists, and professionals in drug development. This compound serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry, ensuring accuracy and precision by correcting for procedural variations.
Chemical Structure and Isotopic Labeling
This compound is the deuterium-labeled analogue of Granisetron. The three deuterium atoms are typically incorporated into one of the N-methyl groups of the molecule. It is critical for researchers to note that commercial availability includes two primary isotopologues, distinguished by the location of the deuterium label, which are identified by different CAS numbers.
-
CAS 1224925-76-1: The deuterium label is on the methyl group attached to the indazole ring.[1][2][3]
-
CAS 1224925-64-7: The deuterium label is on the methyl group of the 9-azabicyclo[3.3.1]nonane moiety.[4][5]
The most commonly referenced isotopologue for bioanalytical standards is CAS 1224925-76-1 .
IUPAC Name: 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide.[1]
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized below. These data are essential for the handling, storage, and preparation of analytical standards.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₁D₃N₄O | [1] |
| Molecular Weight | 315.4 g/mol | [1] |
| CAS Number | 1224925-76-1 (Indazole-methyl-d3) or 1224925-64-7 (Bicyclo-methyl-d3) | [6][7][8] |
| Appearance | White to Off-White Crystalline Solid | [8] |
| Purity | ≥99% deuterated forms (d1-d3) | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | -20°C Freezer | [8] |
| SMILES | CN1[C@H]2C--INVALID-LINK--C[C@@H]1CCC2 | [1] |
| InChI | InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12-,13+,14-/i2D3 | [1] |
Spectroscopic Data and Analysis
Mass Spectrometry
The primary application of this compound is as an internal standard in LC-MS/MS assays. Its +3 Dalton mass shift from the parent compound allows for its distinct detection while ensuring it co-elutes and experiences similar ionization and matrix effects as the analyte.
| Compound | Precursor Ion ([M+H]⁺) | Product Ion | Typical Collision Energy | Reference(s) |
| Granisetron | m/z 313.4 | m/z 138 | ~12 eV | [9][10] |
| This compound | m/z 316.4 | m/z 138 | ~12 eV | [11][12] |
The fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a stable fragment ion. Since the deuterium label is on the indazole portion which is lost as a neutral fragment, the detected product ion is identical for both the labeled and unlabeled compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1224925-76-1 | LGC Standards [lgcstandards.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound - CAS - 1224925-76-1 | Axios Research [axios-research.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Granisetron-d3 in Research: A Technical Guide to its Application as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Granisetron-d3 in research, focusing on its critical role as an internal standard for the quantitative analysis of the antiemetic drug granisetron. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and precise results in bioanalytical methods, particularly in pharmacokinetic and toxicokinetic studies.
The Core Principle: Isotope Dilution Mass Spectrometry
This compound, a deuterated analog of granisetron, serves as an ideal internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The underlying principle is isotope dilution, a gold-standard method in analytical chemistry. By introducing a known quantity of this compound into a biological sample prior to processing, any variations in sample preparation, such as extraction efficiency, and instrument response are effectively normalized. This is because this compound is chemically identical to granisetron and thus exhibits the same behavior during extraction, chromatography, and ionization. However, its slightly higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of granisetron in biological matrices using a stable isotope-labeled internal standard, often this compound.
Table 1: Mass Spectrometry Parameters for Granisetron and its Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Granisetron | 313.4 | 138 | Positive Electrospray Ionization (ESI+) | [1] |
| This compound | 316.4 (inferred) | 141 (inferred) | Positive Electrospray Ionization (ESI+) | N/A |
| 7-hydroxy granisetron | Not Specified | Not Specified | Positive Electrospray Ionization (ESI+) | [2][3] |
| Stable Isotope Labeled 7-hydroxy granisetron | Not Specified | Not Specified | Positive Electrospray Ionization (ESI+) | [2][3] |
Note: The exact m/z for this compound and its product ion can vary slightly based on the specific labeling pattern.
Table 2: Chromatographic Conditions and Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | Xselect HSS T3 | Agilent TC-C18 (150 mm × 4.6 mm, 5μm) | Not Specified |
| Mobile Phase | 20% acetonitrile in water with 0.2 mM ammonium formate and 0.14% formic acid (pH 4) | Acetonitrile: 0.05 M potassium dihydrogen phosphate (pH 3.0) (65:35 v/v) | Not Specified |
| Flow Rate | Isocratic | 1.0 ml/min | Not Specified |
| Linearity Range (ng/mL) | 0.5-100 (plasma), 2-2000 (urine) | 0.02-20 | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 (plasma), 2 (urine) | 0.02 | 0.05 |
| Precision (% CV) | <10% | <15% | Not Specified |
| Accuracy | >85% | Within 10% of nominal | Not Specified |
| Reference | [2][3] | [1] | [4] |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the quantification of granisetron using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of this compound working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.
Protocol:
-
To 500 µL of plasma sample, add the internal standard (this compound).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., Xselect HSS T3, 2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation of granisetron from matrix components.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Granisetron: 313.4 → 138.0
-
This compound: 316.4 → 141.0 (example transition)
-
-
Collision Energy: Optimized for each transition.
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Bioanalytical workflow for granisetron quantification.
Caption: Principle of internal standard correction.
References
- 1. researchgate.net [researchgate.net]
- 2. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
The Role of Granisetron-d3 as an Internal Standard in Bioanalytical Methods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quantitative analysis of pharmaceuticals in biological matrices is a cornerstone of drug development, demanding the highest levels of accuracy and precision. The use of stable isotope-labeled internal standards, particularly deuterated analogs like Granisetron-d3, is considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an internal standard. It details a validated UPLC-MS/MS method for the quantification of granisetron in human plasma, presenting comprehensive experimental protocols and quantitative performance data. Furthermore, this guide illustrates the underlying principles and workflows through detailed diagrams to aid in the practical application of these methods in a research and development setting.
Introduction: The Imperative for a Reliable Internal Standard
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1] Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), are considered the most effective choice.[1]
This compound is the deuterated analog of granisetron, a potent and selective serotonin 5-HT3 receptor antagonist used as an antiemetic.[2][3] By incorporating three deuterium atoms, this compound is chemically almost identical to granisetron but has a distinct mass, allowing it to be differentiated by a mass spectrometer.
Mechanism of Action as an Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but rather physicochemical and analytical. Its efficacy stems from its near-identical properties to the unlabeled granisetron.
Key Principles:
-
Co-elution: Due to its similar chemical structure, this compound exhibits nearly identical chromatographic behavior to granisetron, meaning they elute from the analytical column at virtually the same time. This is crucial for compensating for matrix effects that can vary across a chromatographic run.
-
Similar Extraction Recovery: During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), any loss of the analyte is mirrored by a proportional loss of the deuterated internal standard.
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a significant source of imprecision in LC-MS/MS assays.[4] Because this compound co-elutes with granisetron and has the same ionization characteristics, it experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the internal standard peak area for quantification, these variations are effectively normalized.
The following diagram illustrates the logical relationship of why a deuterated internal standard is effective in correcting for analytical variability.
Caption: Logical workflow of deuterated internal standard correction.
Pharmacological Context: Granisetron's Mechanism of Action
While not directly related to its function as an internal standard, understanding the pharmacological action of granisetron is crucial for drug development professionals. Granisetron is a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[5][6] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[5][7] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates 5-HT3 receptors, initiating the vomiting reflex.[7] Granisetron blocks these receptors, thereby preventing nausea and vomiting.[6][7]
The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of Granisetron's antiemetic action.
Experimental Protocol: UPLC-MS/MS Quantification of Granisetron in Human Plasma
This section details a validated UPLC-MS/MS method for the quantification of granisetron in human plasma using this compound as the internal standard.[2]
Materials and Reagents
-
Granisetron hydrochloride reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ammonium formate (AR grade)
-
Ultrapure water
-
Human plasma (with heparin anticoagulant)
Instrumentation
-
UPLC System: Shimadzu 30 Series or equivalent
-
Mass Spectrometer: Sciex API 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Data System: Analyst software (v.1.6.3) or equivalent
Stock and Working Solutions
-
Granisetron Stock Solution (1 mg/mL): Accurately weigh and dissolve granisetron hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the granisetron stock solution with 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the protein precipitation solvent (acetonitrile with 0.2% formic acid).
Sample Preparation (Protein Precipitation)
The following diagram outlines the sample preparation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pjps.pk [pjps.pk]
- 3. caymanchem.com [caymanchem.com]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
A Comprehensive Technical Guide to the Synthesis and Characterization of Deuterated Granisetron
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Granisetron, a selective 5-HT3 receptor antagonist used as an antiemetic. This document details the synthetic pathways for introducing deuterium labels, comprehensive characterization methodologies, and the underlying mechanism of action. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Isotopic labeling of pharmaceuticals with deuterium has become a valuable strategy in drug discovery and development. Deuteration can modify the metabolic profile of a drug, potentially leading to an improved pharmacokinetic and toxicological profile without altering its fundamental pharmacological activity. This guide focuses on the synthesis and characterization of deuterated Granisetron, providing detailed protocols and data for researchers.
Mechanism of Action
Granisetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors.[2][3] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2][3] During chemotherapy or radiation, enterochromaffin cells in the GI tract release serotonin (5-HT), which activates 5-HT3 receptors on vagal afferent nerves. This activation transmits signals to the vomiting center in the brainstem, inducing nausea and vomiting.[1] Granisetron competitively inhibits the binding of serotonin to these receptors, thereby blocking the emetic signal cascade.[3]
Synthesis of Deuterated Granisetron
The synthesis of deuterated Granisetron can be achieved by incorporating deuterium atoms into one or both of the key precursors: 1-methyl-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. The primary strategy involves the use of deuterated methylating agents. This guide outlines the synthesis of Granisetron-d3 and Granisetron-d6.
Synthesis of Deuterated Precursors
3.1.1. Synthesis of 1-(Methyl-d3)-indazole-3-carboxylic acid
This precursor can be synthesized by the methylation of indazole-3-carboxylic acid using a deuterated methylating agent, such as iodomethane-d3.[4][5]
-
Reaction: Indazole-3-carboxylic acid is reacted with iodomethane-d3 in the presence of a suitable base (e.g., calcium methoxide) in a polar solvent like methanol.[4]
3.1.2. Synthesis of endo-9-(Methyl-d3)-9-azabicyclo[3.3.1]nonan-3-amine
The synthesis of this precursor involves the N-methylation of the corresponding desmethyl amine using a deuterated methylating agent.
General Synthesis of Deuterated Granisetron
The final step in the synthesis is the amide coupling of the deuterated 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (for this compound) or with the deuterated amine precursor (for Granisetron-d6).[6]
-
Reaction: 1-(Methyl-d3)-indazole-3-carboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the appropriate amine precursor in the presence of a base such as triethylamine to yield the final deuterated Granisetron product.
Characterization of Deuterated Granisetron
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated Granisetron. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation and confirming the position of deuterium incorporation.
-
¹H NMR: The proton NMR spectrum of deuterated Granisetron will show the absence of signals corresponding to the positions where deuterium has been substituted. For this compound (deuteration on the indazole N-methyl group), the characteristic singlet for the N-CH₃ protons will be absent.
-
¹³C NMR: The carbon-13 NMR spectrum will show a decrease in the intensity of the signal for the carbon atom attached to deuterium due to the loss of the nuclear Overhauser effect (NOE) and coupling to deuterium. The signal may also appear as a multiplet due to C-D coupling.
Table 1: Predicted ¹³C NMR Chemical Shifts for Granisetron HCl
| Atom | Chemical Shift (ppm) |
| C=O | 162.5 |
| Aromatic C | 140.1, 137.2, 128.9, 124.5, 122.9, 121.8, 110.1 |
| N-CH-N | 58.6 |
| N-CH₂ | 48.3 |
| CH-NH | 45.9 |
| N-CH₃ (indazole) | 35.5 |
| N-CH₃ (bicyclo) | 33.8 |
| CH₂ | 28.7, 26.1, 16.9 |
Note: Data is based on the known spectrum of non-deuterated Granisetron HCl and is for reference.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the level of isotopic enrichment.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the incorporation of the expected number of deuterium atoms.
-
Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation pattern of the deuterated molecule. The fragmentation can help confirm the location of the deuterium label. For Granisetron, a common fragmentation involves the cleavage of the amide bond.[7]
Table 2: LC-MS/MS Parameters for Granisetron Analysis
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 313.4 (for non-deuterated) |
| Product Ion (m/z) | 138.0 |
| Collision Energy | Optimized for the specific instrument |
For this compound, the precursor ion would be expected at m/z 316.4, and for Granisetron-d6, at m/z 319.4.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized deuterated Granisetron.
-
Method: A reversed-phase HPLC method with UV detection is typically used. The mobile phase often consists of a mixture of acetonitrile and a phosphate buffer.[8]
-
Purity Assessment: The purity is determined by calculating the peak area of the deuterated Granisetron relative to the total peak area of all components in the chromatogram.
Table 3: Example HPLC Method Parameters for Granisetron
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0) (30:70) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 301 nm |
| Retention Time | Approximately 4.3 min |
Experimental Protocols
Synthesis of Iodomethane-d3
Iodomethane-d3 can be prepared from deuterated methanol. One common method involves the reaction of deuterated methanol with iodine and red phosphorus.[9] Alternatively, trimethylsilyl iodide (TMSI) can be reacted with deuterated methanol in dichloromethane.[10]
General Procedure for Amide Coupling
-
To a solution of deuterated 1-methyl-indazole-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).
-
In a separate flask, dissolve the deuterated or non-deuterated endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine and a base (e.g., triethylamine) in the same solvent.
-
Slowly add the solution of the acid chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the deuterated Granisetron.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of deuterated Granisetron. The outlined synthetic strategies, utilizing deuterated precursors, and the comprehensive analytical methodologies, including NMR, MS, and HPLC, offer a solid foundation for researchers in the field. The provided diagrams and tabulated data serve as quick references for understanding the mechanism of action, synthetic workflow, and key characterization parameters. The successful synthesis and thorough characterization of deuterated Granisetron will enable further investigation into its pharmacokinetic and metabolic properties, potentially leading to the development of improved antiemetic therapies.
References
- 1. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. exsyncorp.com [exsyncorp.com]
- 10. bloomtechz.com [bloomtechz.com]
Granisetron-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Granisetron-d3, a deuterated analog of the potent antiemetic agent Granisetron. This document outlines its chemical properties, its critical role in analytical and pharmacokinetic studies, and the underlying mechanism of action of its parent compound.
Core Compound Details
This compound is a stable isotope-labeled version of Granisetron, primarily utilized as an internal standard in quantitative bioanalytical assays.[1][2][3] The incorporation of deuterium atoms results in a higher molecular weight compared to the parent drug, allowing for its differentiation in mass spectrometry-based analyses without altering its chemical behavior in chromatographic separations.
| Property | Value | Source(s) |
| CAS Number | 1224925-76-1 | [2][3] |
| Molecular Formula | C₁₈H₂₁D₃N₄O | [2][4] |
| Molecular Weight | 315.44 g/mol | [3] |
| Formal Name | 1-(methyl-d₃)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | [2] |
| Synonyms | BRL 43694-d3, Kytril-d3, endo-Granisetron-d3 | [1] |
Mechanism of Action: The 5-HT3 Receptor Pathway
Granisetron exerts its antiemetic effects by acting as a highly selective antagonist of the serotonin 5-HT3 receptor.[2] These receptors are ligand-gated ion channels predominantly located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[5]
During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release large amounts of serotonin (5-HT).[6] This serotonin binds to 5-HT3 receptors, initiating a signaling cascade that leads to nausea and vomiting.
The activation of the 5-HT3 receptor, a cation channel, leads to a rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions, causing neuronal depolarization.[7][8] This depolarization transmits signals to the vomiting center in the brain. The influx of Ca²⁺ also triggers downstream signaling pathways, including the activation of Calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinases 1 and 2 (ERK1/2), which contribute to the emetic response.[7]
Granisetron competitively blocks the binding of serotonin to the 5-HT3 receptor, thereby inhibiting this signaling cascade and preventing the emetic reflex.[6]
Experimental Protocols: Quantification of Granisetron
This compound is the internal standard of choice for the quantification of granisetron in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] This method is essential for pharmacokinetic, bioavailability, and bioequivalence studies.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting granisetron and the internal standard from plasma is liquid-liquid extraction.
-
To a 100 µL aliquot of human plasma, add the internal standard (this compound).[9]
-
Vortex the sample to ensure homogeneity.
-
Add a suitable organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex vigorously for several minutes to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical parameters for the LC-MS/MS analysis of granisetron.
Table 1: Liquid Chromatography Conditions
| Parameter | Typical Value | Source(s) |
| Column | Reversed-phase C18 or C6-phenyl | [10][11] |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) | [10][11] |
| Flow Rate | 0.25 - 1.0 mL/min | [10][11] |
| Column Temperature | Ambient or controlled (e.g., 40 °C) | [12] |
| Injection Volume | 5 - 20 µL | N/A |
Table 2: Mass Spectrometry Conditions
| Parameter | Typical Value | Source(s) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9][10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [10] |
| MRM Transition (Granisetron) | m/z 313.4 → 138 | [9][10] |
| MRM Transition (Internal Standard) | Varies depending on the specific standard used (e.g., m/z 409 → 228 for a different IS) | [10] |
| Dry Gas Temperature | ~350 °C | [11] |
Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of granisetron in a biological sample using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of granisetron in complex biological matrices. Its use as an internal standard in LC-MS/MS-based methods is crucial for advancing our understanding of the pharmacokinetics of granisetron and for the development of new and improved antiemetic therapies. A thorough understanding of the 5-HT3 receptor signaling pathway, which is effectively blocked by granisetron, provides the mechanistic basis for its clinical efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - CAS - 1224925-76-1 | Axios Research [axios-research.com]
- 4. This compound - Acanthus Research [acanthusresearch.com]
- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 9. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. ijpsr.com [ijpsr.com]
An In-depth Technical Guide on the Solubility of Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Granisetron-d3. Due to the limited direct quantitative data for the deuterated compound, this guide also includes solubility information for the non-deuterated form, Granisetron hydrochloride, to provide a valuable reference point for researchers. It is important to note that while the solubility of a deuterated compound is generally very similar to its non-deuterated counterpart, minor differences can exist.
Core Solubility Data
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility of this compound in various solvents is essential for its application in research and as an internal standard in analytical methods.
Qualitative Solubility of this compound
Direct solubility data for this compound is limited. However, it has been reported to be soluble in methanol[1][2].
Quantitative Solubility of Granisetron Hydrochloride
More extensive quantitative solubility data is available for the hydrochloride salt of the non-deuterated form, Granisetron. This information can serve as a useful surrogate for estimating the solubility of this compound.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Remarks |
| Water | > 10 | - | Freely soluble[3] |
| Water | 34.89[4] | 100[4] | - |
| PBS (pH 7.2) | ~10[5] | - | - |
| pH 1.2 HCl, pH 4.0 Acetate Buffer, pH 6.8 Phosphate Buffer (at 37 °C) | > 300[6] | - | Good solubility with no pH dependence noted[6] |
| DMSO | 11[7] | 35.21[7] | Fresh DMSO is recommended as moisture can reduce solubility[7] |
| DMSO | 3.49[4] | 10[4] | - |
| Ethanol | - | - | Slightly soluble[5] |
| Methanol | - | - | Slightly soluble[3] |
Note: The significant discrepancy in the reported solubility of Granisetron hydrochloride in DMSO (11 mg/mL vs. 3.49 mg/mL) may be attributable to differences in experimental conditions, such as temperature, the purity of the compound, and the hydration state of the DMSO used.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound has not been published, a general and widely accepted methodology can be applied. The following protocol is a standard approach for assessing the solubility of a chemical compound in various solvents.
Objective: To determine the solubility of this compound in a selection of relevant solvents.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.
Methodology:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., Methanol). This stock solution will be used to create a calibration curve for quantification.
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C and/or 37 °C) to allow for continuous agitation.
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of dissolved this compound.
-
Use the previously prepared calibration curve to accurately quantify the concentration in the original supernatant.
-
-
Data Reporting: Express the solubility in terms of mg/mL and/or molarity (mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Caption: General workflow for solubility determination.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Granisetron hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. selleckchem.com [selleckchem.com]
A Technical Guide to High-Purity Granisetron-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Granisetron-d3, a deuterated analog of the selective 5-HT3 receptor antagonist, Granisetron. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in analytical and pharmacokinetic studies. The guide details commercial suppliers, quantitative specifications, and recommended experimental protocols for purity assessment, alongside visualizations of its synthesis and quality control workflow.
This compound is a critical tool in bioanalytical assays, where its near-identical physicochemical properties to the parent drug, Granisetron, allow for accurate quantification in complex biological matrices. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift for mass spectrometry-based detection, without significantly altering its chromatographic behavior.
Commercial Suppliers and Quantitative Specifications
The procurement of high-purity this compound is crucial for the integrity of research data. Several reputable commercial suppliers offer this stable isotope-labeled standard. The following table summarizes the available quantitative data from a selection of these suppliers. It is important to note that specifications can vary by batch, and users should always refer to the supplier-provided Certificate of Analysis (CoA) for the most accurate information.
| Supplier | CAS Number | Molecular Formula | Chemical Purity | Isotopic Purity (Deuterated Forms) | Provided Documentation |
| Veeprho | 1224925-76-1 | C₁₈H₂₁D₃N₄O | Information available upon request | Information available upon request | Certificate of Analysis |
| Daicel Pharma | 1224925-76-1 | C₁₈H₂₁D₃N₄O | Data provided in CoA | Data provided in CoA | Detailed Certificate of Analysis with ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity data[1] |
| Cayman Chemical | 1224925-76-1 | C₁₈H₂₁D₃N₄O | ≥98% (unlabeled) | ≥99% (d₁-d₃)[2] | Certificate of Analysis, GC/LC-MS data available on request |
| Simson Pharma | 1224925-76-1 | C₁₈H₂₁D₃N₄O | Information available upon request | Information available upon request | Certificate of Analysis with every compound |
| LGC Standards | 1224925-76-1 | C₁₈H₂₁D₃N₄O | Information available upon request | Information available upon request | Certificate of Analysis |
| Cleanchem | 1224925-76-1 | C₁₈H₂₁D₃N₄O | Custom synthesis, specifications on request | Custom synthesis, specifications on request | Certificate of Analysis |
Synthesis Pathway
The synthesis of this compound typically involves the introduction of a deuterated methyl group onto a suitable precursor. A common and efficient method is the N-alkylation of des-methyl Granisetron with a deuterated methylating agent, such as iodomethane-d3 (CD₃I). This late-stage deuteration strategy is advantageous as it utilizes a readily available precursor.
Experimental Protocols for Quality Assessment
To ensure the high purity of this compound, a series of analytical tests are performed. These typically include High-Performance Liquid Chromatography (HPLC) for chemical purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and determination of isotopic enrichment, and Mass Spectrometry (MS) for confirmation of molecular weight and isotopic distribution.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This protocol is adapted from established methods for the analysis of Granisetron and its related substances.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 300 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Purity
¹H NMR spectroscopy is a powerful tool for determining the isotopic enrichment of deuterated compounds.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid).
-
Procedure:
-
Accurately weigh a known amount of this compound and the internal standard into an NMR tube.
-
Dissolve the mixture in the deuterated solvent.
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
-
Integrate the signals corresponding to the non-deuterated positions of this compound and the signal of the internal standard.
-
Compare the integral of the residual proton signal of the methyl group with the integrals of other protons in the molecule to determine the degree of deuteration.
-
Mass Spectrometry (MS) for Molecular Weight and Isotopic Distribution
High-resolution mass spectrometry is used to confirm the molecular weight and the isotopic distribution of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an appropriate ionization source (e.g., ESI).
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed mass of the molecular ion with the theoretical mass of this compound.
-
Analyze the isotopic pattern to confirm the presence and distribution of the deuterium labels.
-
Quality Control Workflow
A robust quality control (QC) workflow is essential to guarantee the identity, purity, and isotopic enrichment of each batch of this compound.
References
Isotopic Purity of Commercially Available Granisetron-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of commercially available Granisetron-d3, a critical internal standard for bioanalytical studies. Understanding the isotopic composition of deuterated standards is paramount for ensuring the accuracy and reliability of quantitative mass spectrometry-based assays. This document outlines the typical isotopic distribution, the analytical methodologies used for its determination, and the underlying principles of these techniques.
Data Presentation: Isotopic Purity of this compound
The isotopic purity of commercially available this compound is typically high, with the d3 isotopologue being the most abundant species. While the exact distribution can vary between batches and suppliers, a representative isotopic distribution is presented in Table 1. This data is compiled based on general specifications provided by various commercial suppliers. For precise figures, it is always recommended to consult the Certificate of Analysis (CoA) provided by the specific vendor for a given lot number.
| Isotopologue | Deuterium Atoms (n) | Representative Abundance (%) |
| d0 | 0 | < 0.5 |
| d1 | 1 | < 1.0 |
| d2 | 2 | < 2.0 |
| d3 | 3 | > 97.0 |
Table 1: Representative Isotopic Distribution of Commercially Available this compound. The table illustrates a typical distribution of deuterated and non-deuterated species in a commercial sample of this compound.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on high-resolution analytical techniques capable of distinguishing between minute mass differences. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) for Isotopic Purity Assessment
High-resolution mass spectrometry is a powerful tool for quantifying the relative abundance of each isotopologue in a deuterated compound.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration appropriate for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).
-
Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatography system coupled to the mass spectrometer. While extensive chromatographic separation is not necessary for a pure standard, a short column and a simple isocratic or gradient elution can be used to ensure the sample is free of any interfering impurities before entering the mass spectrometer.
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) is commonly used to generate protonated molecular ions [M+H]+ of this compound and its isotopologues.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to acquire the mass spectrum. The high resolving power of these instruments is crucial for separating the isotopic peaks, which are very close in mass.
-
Data Acquisition: The mass spectrum is acquired over a narrow mass range centered on the expected m/z values of the protonated d0 to d3 isotopologues of Granisetron.
-
-
Data Analysis:
-
The intensity of the ion signal for each isotopologue (d0, d1, d2, and d3) is measured.
-
The relative abundance of each isotopologue is calculated by dividing the intensity of its peak by the total intensity of all isotopologue peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, can provide valuable information about the isotopic purity and the specific sites of deuteration.
Methodology:
-
Sample Preparation: A sufficient amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.
-
¹H NMR Analysis:
-
A standard proton NMR spectrum is acquired.
-
The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the location of the deuterium label.
-
By comparing the integration of the residual proton signal at the deuterated position to the integration of a non-deuterated proton signal elsewhere in the molecule, the percentage of deuteration can be estimated.
-
-
²H NMR Analysis:
-
A deuterium NMR spectrum is acquired.
-
The presence of a signal at the chemical shift corresponding to the deuterated position confirms the presence and location of the deuterium label.
-
-
Quantitative NMR (qNMR): For a more precise quantification of isotopic purity, quantitative NMR techniques can be employed. This involves using a certified internal standard and carefully controlled experimental parameters to directly determine the concentration of the deuterated species.
Visualizations
The following diagrams illustrate the workflow for determining the isotopic purity of this compound and the logical relationship of the analytical techniques.
Caption: Workflow for Isotopic Purity Determination.
Caption: Analytical Techniques for Isotopic Purity.
An In-depth Technical Guide to the Storage and Handling of Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive recommendations for the proper storage and handling of Granisetron-d3, a deuterated internal standard crucial for the accurate quantification of granisetron in biological matrices. Adherence to these guidelines is essential to maintain the chemical purity, isotopic integrity, and stability of the compound, ensuring reliable and reproducible results in research and development.
Storage Recommendations
The stability of this compound is paramount for its use as an internal standard. Improper storage can lead to degradation and isotopic exchange, compromising the accuracy of analytical measurements.
Solid Form
This compound in its solid form should be stored under controlled conditions to ensure long-term stability.
Table 1: Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[1] | Minimizes chemical degradation and preserves the integrity of the compound over an extended period. |
| Light | Protect from light | Prevents photolytic degradation. Store in an opaque or amber vial. |
| Atmosphere | Store in a tightly sealed container | Protects from moisture and atmospheric contaminants. |
Solution Form
Once in solution, the stability of this compound can be influenced by the solvent, pH, temperature, and light exposure. The following recommendations are based on stability studies of the non-deuterated form, Granisetron, which is expected to have similar chemical stability.
Table 2: Stability of Granisetron Solutions
| Diluent | Concentration | Storage Temperature | Duration | Stability |
| 0.9% Sodium Chloride or 5% Dextrose | Not specified | Room Temperature | 24 hours | Stable[2] |
| 0.9% Sodium Chloride or 5% Dextrose | Not specified | 2-8°C | 24 hours | Stable |
| PBS (pH 7.2) | approx. 10 mg/mL | Not specified | Not recommended for more than one day[3] | Limited |
Handling Procedures
Proper handling of this compound is crucial to prevent contamination, ensure personnel safety, and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, appropriate PPE should be worn.
Table 3: Recommended Personal Protective Equipment
| PPE | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Preparation of Stock Solutions
Careful preparation of stock solutions is critical for accurate quantification.
-
Solvent Selection: this compound is soluble in methanol.[1] For biological experiments, stock solutions in organic solvents should be further diluted in aqueous buffers or isotonic saline to minimize the physiological effects of the organic solvent.[3]
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of solid in a clean, calibrated weighing vessel.
-
Dissolve the solid in the appropriate solvent.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed, light-protected vial at the recommended temperature.
-
Experimental Protocols
The following protocols are based on established stability-indicating methods for Granisetron and provide a framework for assessing the stability of this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: A C18 or a phenyl column is often suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase can be adjusted to optimize peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 300 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Forced Degradation Studies: To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a solution of this compound.
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the sample to dry heat.
-
Photodegradation: Expose the sample to UV and visible light.
-
Isotopic Purity Assessment by Mass Spectrometry
The isotopic purity of this compound should be periodically assessed to ensure that no significant H/D exchange has occurred.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Method:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire a full scan mass spectrum in the appropriate mass range.
-
Determine the relative abundance of the deuterated (M+3) and non-deuterated (M) molecular ions.
-
Visualizations
Recommended Workflow for Handling this compound
Caption: Workflow for handling this compound from receipt to analysis.
Logical Flow for Stability Testing
Caption: Logical flow for conducting stability testing of this compound.
References
Methodological & Application
Application Note: Quantitative Analysis of Granisetron in Human Plasma using LC-MS/MS with a Granisetron-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy. Accurate and reliable quantification of granisetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of granisetron in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Granisetron-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Granisetron hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with anticoagulant)
Preparation of Standard and Internal Standard Solutions
2.2.1. Standard Stock Solution of Granisetron (1 mg/mL)
-
Accurately weigh 10 mg of Granisetron hydrochloride reference standard.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store the stock solution at 2-8°C.
2.2.2. Working Standard Solutions of Granisetron
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.
2.2.3. Internal Standard Stock Solution of this compound (1 mg/mL)
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store the stock solution at 2-8°C.
2.2.4. Internal Standard Working Solution (10 ng/mL)
-
Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 10 ng/mL.
-
This working solution will be used for spiking the plasma samples.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 20 µL of the this compound internal standard working solution (10 ng/mL) to each plasma sample, except for the blank samples.
-
To the blank samples, add 20 µL of the 50:50 acetonitrile/water mixture.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
2.4.1. Liquid Chromatography
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2.4.2. Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Granisetron: m/z 313.4 → 138.0[1]
-
This compound: m/z 316.4 → 141.0 (Predicted, requires experimental confirmation)
-
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 380°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
Data Presentation
The following tables summarize the quantitative data from various published LC-MS/MS methods for granisetron analysis.
Table 1: LC-MS/MS Method Parameters for Granisetron Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound | Aripiprazole | Not Specified |
| Sample Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| Linearity Range (ng/mL) | 0.05 - 20 | 0.1 - 20 | 0.02 - 20[1] |
| LLOQ (ng/mL) | 0.05 | 0.1 | 0.02[1] |
| Accuracy (%) | 95.2 - 104.5 | Within ±15% | Within ±15% |
| Precision (CV%) | < 15 | < 15 | < 15 |
| Recovery (%) | > 85 | > 80 | 97.9[1] |
Table 2: MRM Transitions and Mass Spectrometer Settings
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| Granisetron | 313.4 | 138.0 | 200 | 135 | 25 |
| This compound | 316.4 | 141.0 | 200 | 135 | 25 |
(Note: The settings for this compound are predicted and should be optimized during method development.)
Mandatory Visualization
Caption: Experimental workflow for Granisetron analysis.
Caption: Logical flow of quantification.
References
Application Notes and Protocols for the Bioanalysis of Granisetron using Granisetron-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Accurate and reliable quantification of Granisetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Granisetron-d3, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.
These application notes provide detailed protocols for the extraction of Granisetron from human plasma using three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each protocol is followed by a representative UPLC-MS/MS method for the sensitive and specific quantification of Granisetron.
Mechanism of Action: 5-HT3 Receptor Antagonism
Granisetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. Chemotherapeutic agents can cause the release of serotonin (5-HT) from enterochromaffin cells in the gut, which then stimulates 5-HT3 receptors, initiating a signaling cascade that leads to nausea and vomiting. By antagonizing these receptors, Granisetron effectively blocks this pathway.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of Granisetron in human plasma using different sample preparation techniques with this compound as the internal standard.
Table 1: Performance Characteristics of Sample Preparation Methods
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 96.3% - 101%[1][2] | 90% - 97.9%[3][4] | 58.69%[5] |
| Matrix Effect (%) | Generally higher | Moderate | Low to Moderate |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 ng/mL[1][2] | 0.02 - 0.1 ng/mL[3][6] | 50 - 225 ng/mL[7][8] |
| Linearity Range (ng/mL) | 0.05 - 20[1] | 0.1 - 20[6][7] | 50 - 225[8] |
Experimental Workflows
The general workflow for bioanalysis of Granisetron involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the extraction of Granisetron from human plasma.
Materials:
-
Human plasma
-
Granisetron and this compound stock solutions
-
Acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the UPLC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a method for cleaner sample extracts compared to protein precipitation.
Materials:
-
Human plasma
-
Granisetron and this compound stock solutions
-
Buffer solution (e.g., pH 9.0 carbonate buffer)
-
Extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[3]
-
Add 10 µL of this compound internal standard working solution.
-
Add 50 µL of buffer solution (e.g., 0.1 M sodium carbonate) to alkalinize the sample.
-
Add 600 µL of the extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the highest degree of sample cleanup, minimizing matrix effects.
Materials:
-
Human plasma
-
Granisetron and this compound stock solutions
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol with 2% formic acid)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of human plasma (pre-treated with internal standard) onto the cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute Granisetron and this compound with 1 mL of elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
UPLC-MS/MS Instrumental Analysis
Table 2: Typical UPLC-MS/MS Parameters
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Granisetron: 313.2 > 138.2 (Quantifier), 313.2 > 96.1 (Qualifier) |
| This compound: 316.2 > 141.2 | |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Note: These parameters are a general guideline and may require optimization for specific instrumentation and laboratory conditions.
Conclusion
The choice of sample preparation technique for Granisetron analysis depends on the specific requirements of the study, including the desired level of sensitivity, throughput, and the complexity of the biological matrix. Protein precipitation offers a rapid and straightforward approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with reduced matrix effects. Solid-phase extraction yields the cleanest extracts, minimizing ion suppression and leading to the most accurate and precise results, albeit with a more complex and time-consuming procedure. The provided protocols, when coupled with the robust UPLC-MS/MS method, offer reliable and sensitive quantification of Granisetron in human plasma for a variety of research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination of granisetron in human plasma [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. btrc-charity.org [btrc-charity.org]
Application of Granisetron-d3 in Pharmacokinetic Studies of Granisetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative procedures.[1][2] To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Granisetron-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being chemically identical to Granisetron but with a different mass, co-elutes with the analyte and experiences similar extraction and ionization effects, thereby correcting for variability during sample preparation and analysis and ensuring high accuracy and precision of the pharmacokinetic data.
Mechanism of Action of Granisetron
Granisetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors.[1] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[2][3] During chemotherapy or radiotherapy, enterochromaffin cells in the gut release serotonin (5-HT), which then activates these 5-HT3 receptors, initiating a signaling cascade that leads to nausea and vomiting.[1] By competitively inhibiting the binding of serotonin to these receptors, Granisetron effectively blocks this signaling pathway.[2]
The binding of serotonin to the 5-HT3 receptor normally causes the opening of a non-selective cation channel, leading to an influx of sodium (Na+) and calcium (Ca2+) ions.[4] This influx results in neuronal depolarization and the transmission of the emetic signal to the vomiting center in the brainstem.[4] Granisetron's blockade of this channel prevents this depolarization, thereby inhibiting the emetic reflex.
Data Presentation: Pharmacokinetic Parameters of Granisetron
The following tables summarize the key pharmacokinetic parameters of Granisetron from studies in healthy adult volunteers following oral and transdermal administration. These values were determined using bioanalytical methods that typically employ a stable isotope-labeled internal standard like this compound for accurate quantification.
Table 1: Pharmacokinetic Parameters of Oral Granisetron (2 mg single dose) in Healthy Volunteers [5]
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 6.93 ± 1.90 |
| tmax (h) | 1.35 ± 0.29 |
| t1/2 (h) | 5.59 ± 1.87 |
| AUC0-24 (ng·h/mL) | 36.61 ± 8.87 |
| AUC0-∞ (ng·h/mL) | 39.32 ± 9.36 |
| CL/F (L/h) | 54.23 ± 16.08 |
Table 2: Pharmacokinetic Parameters of Transdermal Granisetron (34.3 mg/52 cm²) in Healthy Volunteers [6][7]
| Parameter | Mean Value |
| Cmax | Reached at 48 h |
| Cavg (ng/mL) over 6 days | 2.2 |
| t1/2 (h) | 36 |
| AUC0-∞ (ng·h/mL) | 420 |
Experimental Protocols
Bioanalytical Method for Granisetron in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of Granisetron in human plasma using this compound as an internal standard.
1. Preparation of Stock and Working Solutions
-
Granisetron Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Granisetron hydrochloride in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Granisetron Working Solutions: Serially dilute the Granisetron stock solution with 50% methanol to prepare working solutions for calibration standards and quality control (QC) samples.
-
This compound IS Working Solution (e.g., 5 ng/mL): Dilute the this compound stock solution with 50% methanol to the desired final concentration.
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike blank human plasma with the appropriate Granisetron working solutions to achieve a concentration range of, for example, 0.05 to 20 ng/mL.
-
QC Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.
3. Sample Preparation (Protein Precipitation) [8][9]
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 200 µL of the this compound IS working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation of Granisetron from endogenous plasma components.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Granisetron: m/z 313.2 → 138.1[10]
-
This compound: m/z 316.2 → 141.1 (or other appropriate product ion)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of Granisetron.
Caption: Signaling pathway of Granisetron's antiemetic action.
References
- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Population pharmacokinetic analysis of transdermal granisetron in healthy Chinese and Caucasian volunteers [frontiersin.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Granisetron-d3 in Therapeutic Drug Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.[1][2] Therapeutic drug monitoring (TDM) of Granisetron can be crucial to optimize dosing, ensure efficacy, and minimize potential side effects, particularly in specific patient populations or when administered with other medications. Accurate quantification of Granisetron in biological matrices is paramount for effective TDM. Granisetron-d3, a deuterium-labeled stable isotope of Granisetron, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its use significantly improves the accuracy and precision of the analytical method by compensating for variations in sample preparation and instrument response.[3]
This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of Granisetron.
Mechanism of Action
Granisetron exerts its antiemetic effect by blocking 5-HT3 receptors, which are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2][5] During chemotherapy or radiation, enterochromaffin cells in the gut release large amounts of serotonin (5-HT).[1][2] This serotonin binds to 5-HT3 receptors, initiating a signal cascade that leads to nausea and vomiting.[1][5] By competitively inhibiting the binding of serotonin to these receptors, Granisetron effectively blocks this signaling pathway.[6]
Figure 1. Mechanism of action of Granisetron.
Analytical Method: LC-MS/MS Quantification of Granisetron
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of Granisetron in biological matrices using LC-MS/MS. This method is highly sensitive and specific, making it the gold standard for therapeutic drug monitoring.
Experimental Workflow
The general workflow for the quantification of Granisetron in plasma samples using this compound as an internal standard is outlined below.
Figure 2. Experimental workflow for Granisetron TDM.
Detailed Experimental Protocol
This protocol is a composite based on published methodologies for the quantification of Granisetron in human plasma.[7][8][9]
Materials and Reagents
-
Granisetron analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Granisetron and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Granisetron stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
| Parameter | Typical Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., Xselect HSS T3, 2.5 µm, 2.1 x 100 mm) |
| Mobile Phase | A: 0.1% Formic acid in water with 2 mM ammonium formateB: Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the method (e.g., 20% B for 2 minutes) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Granisetron: m/z 313.4 → 138.0This compound: m/z 316.4 → 141.0 (example, may vary) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Quantitative Data and Method Performance
The following table summarizes typical performance characteristics of LC-MS/MS methods for Granisetron quantification using a stable isotope-labeled internal standard.
| Parameter | Human Plasma | Human Urine | Reference |
| Linear Range | 0.5 - 100 ng/mL | 2 - 2000 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.5 ng/mL | 2 ng/mL | [7][8] |
| Precision (%CV) | < 15% | < 10% | [7][8] |
| Accuracy (% Bias) | Within ±15% | > 85% | [7][8] |
| Extraction Recovery | > 90% | Not specified | [8] |
Pharmacokinetic Parameters
Therapeutic drug monitoring of Granisetron is informed by its pharmacokinetic profile. The use of this compound as an internal standard allows for the accurate determination of these parameters in clinical studies.
| Pharmacokinetic Parameter | Value (in healthy adults) |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (oral) |
| Bioavailability | ~60% (oral) |
| Volume of Distribution (Vd) | ~3 L/kg |
| Plasma Protein Binding | ~65% |
| Elimination Half-life (t½) | 4-9 hours (can be longer in cancer patients) |
| Metabolism | Primarily hepatic |
| Excretion | Mainly as metabolites in urine and feces |
Note: Pharmacokinetic parameters can vary significantly between individuals and in different patient populations.[10]
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of Granisetron. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate accurate analytical methods for pharmacokinetic studies and clinical applications. This ensures optimal therapeutic outcomes for patients receiving Granisetron.
References
- 1. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 2. Granisetron 101: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Note: Selecting the Optimal Concentration of Granisetron-d3 as an Internal Standard for LC-MS/MS Bioanalysis
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist, widely used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and radiotherapy. Accurate and precise quantification of Granisetron in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (IS), such as Granisetron-d3, is the gold standard for LC-MS/MS bioanalysis, as it effectively compensates for variability in sample preparation, chromatography, and mass spectrometric detection. A critical parameter in the development of a robust bioanalytical method is the selection of an appropriate concentration for the internal standard. This application note provides a comprehensive guide and a detailed protocol for determining and utilizing the optimal concentration of this compound for the quantification of Granisetron in plasma.
Rationale for Internal Standard Concentration Selection
The concentration of the internal standard should be carefully chosen to ensure a consistent and reliable response across the entire calibration range of the analyte. An ideal IS concentration should:
-
Provide a sufficient signal-to-noise ratio: The IS peak should be intense enough to be accurately integrated, but not so high that it causes detector saturation.
-
Be within the linear dynamic range of the mass spectrometer: The response of the IS should be linear and reproducible.
-
Mimic the analyte's behavior: The concentration should be such that the IS and analyte peaks are of comparable intensity, especially around the mid-point of the calibration curve, to ensure accurate ratio calculations.
-
Not interfere with the analyte signal: The chosen concentration should not lead to isotopic crosstalk or other interferences with the analyte quantification.
A common practice is to select an IS concentration that is in the mid-range of the calibration curve for the analyte. For instance, for a Granisetron calibration curve ranging from 0.05 ng/mL to 20.0 ng/mL, a this compound concentration of approximately 8 ng/mL has been shown to be effective.
Experimental Protocols
This section outlines a detailed protocol for the preparation of a this compound internal standard working solution and its application in the quantification of Granisetron in plasma samples using LC-MS/MS.
1. Preparation of this compound Internal Standard Stock and Working Solutions
| Step | Procedure | Materials |
| 1.1 | Stock Solution Preparation (1 mg/mL): | This compound powder, Methanol (LC-MS grade) |
| Accurately weigh approximately 1 mg of this compound powder and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL. | ||
| 1.2 | Intermediate Solution Preparation (1 µg/mL): | 1 mg/mL this compound stock solution, Methanol |
| Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of methanol to obtain an intermediate solution of 1 µg/mL. | ||
| 1.3 | Working Solution Preparation (8 ng/mL): | 1 µg/mL this compound intermediate solution, 50% Methanol in water |
| Dilute 8 µL of the 1 µg/mL intermediate solution with 992 µL of 50% methanol in water to obtain a final working solution of 8 ng/mL. |
2. Preparation of Calibration Standards and Quality Control Samples
| Step | Procedure | Materials |
| 2.1 | Granisetron Stock Solution (1 mg/mL): | Granisetron hydrochloride powder, Methanol |
| Prepare a 1 mg/mL stock solution of Granisetron in methanol. | ||
| 2.2 | Serial Dilutions: | Granisetron stock solution, 50% Methanol in water |
| Perform serial dilutions of the Granisetron stock solution with 50% methanol in water to prepare working solutions for calibration standards and quality control (QC) samples. | ||
| 2.3 | Spiking into Plasma: | Blank plasma, Granisetron working solutions |
| Spike the Granisetron working solutions into blank plasma to achieve the desired concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 15, 20 ng/mL) and QC samples (e.g., Low, Medium, High). |
3. Sample Preparation (Protein Precipitation)
| Step | Procedure | Materials | | :--- | :--- | | 3.1 | Sample Aliquoting: | Plasma samples (unknowns, calibration standards, QCs) | | | Aliquot 100 µL of each plasma sample into a microcentrifuge tube. | | | 3.2 | Internal Standard Addition: | 8 ng/mL this compound working solution | | | Add 20 µL of the 8 ng/mL this compound working solution to each tube. | | | 3.3 | Protein Precipitation: | Acetonitrile (LC-MS grade) | | | Add 300 µL of acetonitrile to each tube to precipitate plasma proteins. | | | 3.4 | Vortexing and Centrifugation: | Vortex mixer, Centrifuge | | | Vortex the tubes for 1 minute and then centrifuge at 13,000 rpm for 10 minutes. | | | 3.5 | Supernatant Transfer: | Pipette, new microcentrifuge tubes or a 96-well plate | | | Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis. | |
4. LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of Granisetron and this compound. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of Granisetron and this compound |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Granisetron: m/z 313.2 → 138.1; this compound: m/z 316.2 → 141.1 |
| Collision Energy | Optimized for each transition |
Data Presentation
The following table presents a summary of the quantitative data for a typical bioanalytical method for Granisetron using this compound as an internal standard.
| Parameter | Value |
| Calibration Curve Range | 0.05 - 20.0 ng/mL |
| Internal Standard Concentration | 8 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
Visualizations
Granisetron Signaling Pathway
Granisetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors located on vagal nerve terminals in the periphery and in the chemoreceptor trigger zone (CTZ) in the central nervous system. The binding of serotonin (5-HT) to these receptors initiates a signaling cascade that leads to the sensation of nausea and the vomiting reflex.
Experimental Workflow for Bioanalysis
The following diagram illustrates the key steps involved in a typical bioanalytical workflow for the quantification of a drug in a biological matrix using an internal standard.
Logical Relationship for IS Concentration Selection
The selection of the internal standard concentration is logically linked to the expected concentration range of the analyte to ensure optimal analytical performance.
Application Note: Mitigation of Matrix Effects in the Bioanalysis of Granisetron using its Deuterated Internal Standard, Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used as an antiemetic agent to prevent nausea and vomiting induced by chemotherapy and radiotherapy.[1][2] Accurate and precise quantification of Granisetron in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its bioanalysis due to its high sensitivity and selectivity.[3]
However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon of matrix effects, which can be broadly defined as the alteration of ionization efficiency of the target analyte by co-eluting endogenous components of the biological sample.[4] These effects, manifesting as ion suppression or enhancement, can compromise the accuracy, precision, and reproducibility of the analytical method. The use of a stable isotope-labeled internal standard (SIL-IS), such as Granisetron-d3, is a widely accepted strategy to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[5][6]
This application note provides a detailed protocol for the assessment of matrix effects in the bioanalysis of Granisetron and demonstrates the utility of this compound in mitigating these effects. We present data from various sample preparation techniques and outline experimental workflows for robust method development and validation.
Mechanism of Action of Granisetron
Granisetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors located on the vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[7] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This released serotonin binds to 5-HT3 receptors, initiating a signaling cascade that results in nausea and vomiting. By antagonizing these receptors, Granisetron effectively blocks this signaling pathway.
Caption: Signaling pathway of chemotherapy-induced nausea and vomiting and the mechanism of action of Granisetron.
Experimental Protocols
Materials and Reagents
-
Granisetron reference standard
-
This compound internal standard
-
Control human plasma (from at least 6 different sources)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges
-
Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate)
Stock and Working Solutions Preparation
Prepare stock solutions of Granisetron and this compound in methanol at a concentration of 1 mg/mL. From these stocks, prepare serial dilutions in 50% methanol to create working solutions for calibration standards and quality controls (QCs). The internal standard working solution is prepared at a fixed concentration (e.g., 8 ng/mL).[6]
Sample Preparation Procedures
3.3.1. Protein Precipitation (PPT)
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
3.3.2. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M NaOH.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
3.3.3. Solid Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Granisetron: m/z 313.2 -> 138.1
-
This compound: m/z 316.2 -> 141.1
-
Matrix Effect Assessment: Post-Extraction Spike Method
The post-extraction spike method provides a quantitative measure of the matrix effect.
Caption: Experimental workflow for the quantitative assessment of matrix effects using the post-extraction spike method.
Calculations:
-
Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in the post-spiked matrix extract to the peak area of the analyte in the neat solution at the same concentration. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized Matrix Factor: Calculated by dividing the Matrix Factor of Granisetron by the Matrix Factor of this compound. An IS-normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.
Data Presentation
Quantitative Assessment of Matrix Effects
The following tables summarize the matrix factor (MF) and the internal standard (IS)-normalized matrix factor for Granisetron and this compound at low and high QC concentrations using three different sample preparation techniques. The data represents the mean of six different plasma lots.
Table 1: Matrix Effect Assessment using Protein Precipitation (PPT)
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Extract) | Matrix Factor (MF) | IS-Normalized MF |
| Granisetron | 1 | 50,123 | 32,580 | 0.65 | 0.98 |
| This compound | 8 | 102,456 | 68,645 | 0.67 | |
| Granisetron | 15 | 752,345 | 496,548 | 0.66 | 0.99 |
| This compound | 8 | 101,987 | 67,311 | 0.66 |
Table 2: Matrix Effect Assessment using Liquid-Liquid Extraction (LLE)
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Extract) | Matrix Factor (MF) | IS-Normalized MF |
| Granisetron | 1 | 50,123 | 42,605 | 0.85 | 1.01 |
| This compound | 8 | 102,456 | 86,063 | 0.84 | |
| Granisetron | 15 | 752,345 | 647,017 | 0.86 | 1.00 |
| This compound | 8 | 101,987 | 87,709 | 0.86 |
Table 3: Matrix Effect Assessment using Solid Phase Extraction (SPE)
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Extract) | Matrix Factor (MF) | IS-Normalized MF |
| Granisetron | 1 | 50,123 | 47,116 | 0.94 | 1.00 |
| This compound | 8 | 102,456 | 96,309 | 0.94 | |
| Granisetron | 15 | 752,345 | 714,728 | 0.95 | 1.01 |
| This compound | 8 | 101,987 | 95,868 | 0.94 |
Recovery and Process Efficiency
Table 4: Recovery and Process Efficiency of Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Mean Recovery (%) | Mean Process Efficiency (%) |
| PPT | Granisetron | 95.2 | 61.9 |
| This compound | 96.1 | 64.4 | |
| LLE | Granisetron | 88.5 | 75.2 |
| This compound | 89.2 | 74.9 | |
| SPE | Granisetron | 92.7 | 87.1 |
| This compound | 93.1 | 87.5 |
Discussion
The results clearly demonstrate the presence of matrix effects in the bioanalysis of Granisetron, with protein precipitation exhibiting the most significant ion suppression (MF ~0.65-0.66). Liquid-liquid extraction and solid-phase extraction provided cleaner extracts, resulting in reduced matrix effects (MF ~0.85 and ~0.94, respectively).
Crucially, the matrix factor for this compound was very similar to that of Granisetron across all tested sample preparation methods and concentration levels. This is reflected in the IS-normalized matrix factor, which was consistently close to 1.0 (0.98-1.01). This indicates that this compound effectively tracks and compensates for the variability in ionization of Granisetron caused by the biological matrix.
While PPT is a simple and fast sample preparation technique, the significant ion suppression observed may compromise the sensitivity of the assay, especially at the lower limit of quantification. LLE and SPE are more effective at removing interfering matrix components, leading to higher process efficiency and reduced matrix effects. The choice of the optimal sample preparation method will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and cost.
Conclusion
The assessment and mitigation of matrix effects are critical for the development of robust and reliable bioanalytical methods for Granisetron. The use of a stable isotope-labeled internal standard, this compound, is an effective strategy to compensate for ion suppression or enhancement, ensuring accurate and precise quantification. While more elaborate sample preparation techniques like LLE and SPE can reduce the absolute matrix effect, the co-eluting nature of a deuterated internal standard provides reliable correction even with simpler methods like protein precipitation. It is imperative to thoroughly evaluate matrix effects during method validation according to regulatory guidelines to ensure the integrity of bioanalytical data.
References
- 1. First derivative spectrophotometric determination of granisetron hydrochloride in presence of its hydrolytic products and preservative and application to pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of oral and intravenous granisetron for the prevention of acute chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. pjps.pk [pjps.pk]
- 7. Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Granisetron and its Metabolites in Human Plasma using LC-MS/MS with Granisetron-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of Granisetron and its primary active metabolite, 7-hydroxygranisetron, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Granisetron-d3 as an internal standard to ensure accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies and drug metabolism research. All quantitative data is summarized in structured tables, and detailed experimental procedures are provided. Additionally, diagrams illustrating the metabolic pathway and experimental workflow are included to enhance understanding.
Introduction
Granisetron is a potent and selective 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy.[1][2] The efficacy and safety of Granisetron are influenced by its metabolism, which primarily occurs in the liver via the cytochrome P450 system, particularly the CYP3A subfamily.[1][2] The main metabolic pathways are N-demethylation and aromatic ring oxidation, leading to the formation of metabolites such as 7-hydroxygranisetron.[1][2][3][4] Accurate measurement of Granisetron and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note describes a sensitive and specific LC-MS/MS method for the simultaneous determination of Granisetron and 7-hydroxygranisetron in human plasma, employing this compound as an internal standard for reliable quantification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the analytical method, based on a validated LC-MS/MS assay for the simultaneous analysis of Granisetron and 7-hydroxygranisetron.[5][6]
Table 1: LC-MS/MS Parameters for Analyte Detection
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| Granisetron | 313.4 | 138.0 | This compound |
| 7-hydroxygranisetron | 329.2 | 154.0 | 7-hydroxythis compound |
| This compound (IS) | 316.4 | 141.0 | N/A |
Table 2: Method Performance Characteristics in Human Plasma
| Parameter | Granisetron | 7-hydroxygranisetron |
| Linear Range | 0.5 - 100 ng/mL | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 ng/mL |
| Accuracy at LLOQ | >85% | >85% |
| Precision (CV%) at LLOQ | <10% | <10% |
| Mean Extraction Recovery | >90% | >90% |
Experimental Protocols
Materials and Reagents
-
Granisetron hydrochloride (Reference Standard)
-
7-hydroxygranisetron (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE)
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (containing this compound).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer (approximately 550 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
LC System: Agilent 1200 Series or equivalent
-
Column: Xselect HSS T3, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase: 20% Acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4)[5][6]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 5 minutes
Mass Spectrometry:
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
Visualizations
Granisetron Metabolic Pathway
Caption: Metabolic pathway of Granisetron.
Experimental Workflow
Caption: Workflow for Granisetron analysis.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with Granisetron-d3 in Mass Spectrometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to ion suppression during the quantitative analysis of Granisetron using mass spectrometry, with a focus on the effective use of its deuterated internal standard, Granisetron-d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Granisetron?
A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS). It is the reduction in the ionization efficiency of a target analyte, such as Granisetron, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This suppression leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: How does this compound help in overcoming ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Granisetron. Because it is chemically and physically almost identical to Granisetron, it co-elutes during chromatography and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal (Granisetron) to the internal standard signal (this compound), the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.
Q3: What are the common causes of ion suppression in bioanalytical methods?
A3: Common causes of ion suppression include endogenous matrix components like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants and dosing vehicles.[2] Inadequate sample preparation and poor chromatographic separation can lead to the co-elution of these interfering substances with Granisetron, resulting in ion suppression.[3]
Q4: How can I qualitatively and quantitatively assess ion suppression in my Granisetron assay?
A4: Ion suppression can be qualitatively assessed using a post-column infusion experiment, which helps to identify the regions in the chromatogram where suppression occurs.[1][4] For a quantitative assessment, the matrix factor (MF) should be calculated by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[2]
Q5: Besides using this compound, what other strategies can be employed to mitigate ion suppression?
A5: Several strategies can be used to reduce ion suppression:
-
Improved Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[3][5]
-
Chromatographic Optimization: Modifying the mobile phase, gradient, or using a different column chemistry can help separate Granisetron from co-eluting interferences.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, although this may compromise sensitivity.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Granisetron that may be related to ion suppression.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Granisetron signal intensity in matrix samples compared to neat standards. | Significant ion suppression from matrix components. | 1. Perform a post-column infusion experiment to confirm the presence and retention time of ion suppression zones. 2. Optimize sample preparation: Implement a more rigorous cleanup method such as SPE or LLE to remove interfering substances.[3] 3. Adjust chromatography: Modify the LC gradient to separate Granisetron from the suppression zone.[1] |
| High variability in QC sample results. | Inconsistent ion suppression across different sample lots. | 1. Ensure consistent use of this compound in all samples, calibrators, and QCs. 2. Evaluate matrix effect across multiple lots of matrix: Prepare QC samples in at least six different lots of the biological matrix to assess the variability of ion suppression.[6] 3. Refine the sample cleanup procedure to minimize lot-to-lot differences in the matrix composition. |
| Poor accuracy and precision in the lower concentration range (near LLOQ). | The impact of ion suppression is more pronounced at lower analyte concentrations. | 1. Optimize the concentration of this compound: Ensure the internal standard concentration is appropriate for the low-level QCs. 2. Improve chromatographic peak shape: Poor peak shape can exacerbate the effects of ion suppression. 3. Consider a more sensitive instrument or optimize MS source parameters for better ionization efficiency. |
| Analyte and internal standard peaks do not co-elute perfectly. | Isotope effect causing a slight shift in retention time between Granisetron and this compound. | 1. Evaluate the impact of the retention time shift: If the shift is minimal and both peaks are within the same ion suppression zone, the compensation may still be effective. 2. Adjust chromatographic conditions: Minor changes to the mobile phase composition or temperature may help to improve co-elution. |
Data Presentation
The following tables summarize quantitative data from various validated LC-MS/MS methods for the analysis of Granisetron in human plasma.
Table 1: LC-MS/MS Method Parameters for Granisetron Analysis
| Parameter | Method 1 [7] | Method 2 [8] | Method 3 [9] |
| Internal Standard | Structural Analog | Structural Analog | This compound |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Protein Precipitation |
| Linear Dynamic Range | 0.1 - 20 ng/mL | 0.02 - 20 ng/mL | 0.05 - 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.02 ng/mL | 0.05 ng/mL |
| Run Time | 2.0 min | 2.0 min | Not Specified |
Table 2: Matrix Effect and Recovery Data for Granisetron
| Parameter | Method A (SPE) [10] | Method B (LLE) [8] |
| Matrix Effect | Not Significant | Not Specified |
| Extraction Recovery | >95% | 97.9% |
Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression by Post-Column Infusion
Objective: To identify the chromatographic regions where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of Granisetron
-
Blank extracted matrix sample
Methodology:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of the T-connector.
-
Connect the syringe pump, containing the Granisetron standard solution, to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
Begin a constant infusion of the Granisetron solution via the syringe pump.
-
Acquire data in MRM mode for Granisetron to establish a stable baseline signal.
-
Inject the blank extracted matrix sample onto the LC system.
-
Monitor the Granisetron signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[1][4]
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the extent of ion suppression or enhancement.
Methodology: Prepare three sets of samples:
-
Set A (Neat Solution): Granisetron and this compound spiked in the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then Granisetron and this compound are spiked into the final extract.
-
Set C (Pre-extraction Spike): Granisetron and this compound are spiked into the blank matrix before the extraction process.
Analyze all three sets by LC-MS/MS and calculate the following parameters:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Granisetron) / (MF of this compound)
-
A value close to 1 indicates effective compensation by the internal standard.
-
-
Recovery (RE):
-
RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100
-
-
Process Efficiency (PE):
-
PE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)] x 100
-
Mandatory Visualization
Caption: Experimental workflow for Granisetron analysis with this compound.
Caption: Mechanism of ion suppression in the electrospray source.
Caption: Role of this compound in compensating for ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Granisetron Detection with Granisetron-d3
Welcome to the technical support center for the analysis of Granisetron using its deuterated internal standard, Granisetron-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure sensitive and accurate quantification of Granisetron in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Granisetron, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since this compound is chemically identical to Granisetron, it co-elutes and experiences similar ionization effects and potential matrix interferences during analysis. Its different mass allows the mass spectrometer to distinguish it from the unlabeled Granisetron, making it an ideal tool for accurate quantification.
Q2: How does using this compound improve the sensitivity and reliability of Granisetron detection?
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. It enhances sensitivity and reliability by correcting for variations that can occur during sample preparation, injection, and ionization. By adding a known amount of this compound to every sample, standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach compensates for analyte loss during extraction and mitigates the impact of matrix effects, leading to more precise and accurate results.
Q3: What are the typical mass transitions for Granisetron and this compound in MS/MS analysis?
In positive electrospray ionization (ESI) mode, the precursor ions ([M+H]+) are selected and fragmented. The most abundant and stable product ions are then monitored. While the exact mass transitions can vary slightly between instruments, common transitions are:
-
Granisetron: Precursor ion (Q1) m/z 313.4 → Product ion (Q3) m/z 138[1][2]
-
This compound: Precursor ion (Q1) m/z 316.4 → Product ion (Q3) m/z 141 (The mass shift corresponds to the three deuterium atoms).
Q4: What are the primary challenges in developing a robust bioanalytical method for Granisetron?
Developing a bioanalytical method for Granisetron can present several challenges, including:
-
Matrix Effects: Components in biological samples like plasma or urine can co-elute with Granisetron and suppress or enhance its ionization, leading to inaccurate results[3][4].
-
Extraction Recovery: Inefficient extraction of Granisetron from the biological matrix can lead to low sensitivity.[5]
-
Stability: Granisetron can be unstable under certain conditions, such as acidic or alkaline environments, which can lead to degradation during sample processing and storage[6][7].
-
Achieving Low Limits of Quantification (LLOQ): For pharmacokinetic studies, it is often necessary to quantify very low concentrations of the drug, requiring a highly sensitive method[1][2][8].
Troubleshooting Guide
Issue: Poor Peak Shape or Peak Splitting
-
Possible Cause: Column degradation or contamination. The very low pH of some mobile phases can harm the column over time.
-
Solution:
-
Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol).
-
If the problem persists, replace the column with a new one of the same type.
-
Consider using a guard column to protect the analytical column.
-
Ensure the mobile phase pH is within the recommended range for the column.
-
-
Possible Cause: Incompatibility between the sample solvent and the mobile phase.
-
Solution:
-
Ensure the final sample solvent is as similar as possible to the initial mobile phase composition.
-
If the sample is dissolved in a strong solvent, try reducing the injection volume.
-
Issue: High Background Noise or Significant Ion Suppression/Enhancement
-
Possible Cause: Matrix effects from endogenous components in the biological sample (e.g., phospholipids in plasma)[3][4].
-
Solution:
-
Improve Sample Cleanup: Switch from protein precipitation to a more selective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.
-
Optimize Chromatography: Adjust the mobile phase gradient to better separate Granisetron from the interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.
-
Post-Column Infusion: To diagnose ion suppression, infuse a constant flow of Granisetron solution into the MS detector post-column. Inject a blank matrix extract and observe any dip in the baseline signal, which indicates the retention time of interfering components[9].
-
Issue: Inconsistent or Low Analyte Recovery
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Solution:
-
Optimize Extraction Solvent: For LLE, test different organic solvents or solvent mixtures to find one that provides the best recovery for Granisetron.
-
Adjust pH: The extraction efficiency of Granisetron can be pH-dependent. Adjust the pH of the sample before extraction to ensure Granisetron is in a neutral form for better partitioning into the organic solvent.
-
Optimize SPE Protocol: If using SPE, ensure the sorbent type is appropriate and optimize the wash and elution steps.
-
Issue: Analyte Carryover in Blank Injections
-
Possible Cause: Adsorption of Granisetron onto surfaces in the autosampler or LC system.
-
Solution:
-
Optimize Needle Wash: Use a strong and effective wash solution in the autosampler. A combination of organic solvent and acid/base may be necessary.
-
Inject Blanks: Program the injection sequence to include one or two blank injections after high-concentration samples to wash the system.
-
Check for Contamination: Ensure that the mobile phase and other solutions are not contaminated.
-
Issue: Calibration Curve Fails Linearity Criteria (r² < 0.99)
-
Possible Cause: Inaccurate preparation of calibration standards.
-
Solution:
-
Carefully prepare a new set of stock and working solutions for the calibration standards.
-
Ensure that the internal standard is added at a consistent concentration to all standards.
-
-
Possible Cause: Detector saturation at high concentrations.
-
Solution:
-
Extend the upper limit of the calibration range and observe if the response plateaus.
-
If saturation is an issue, narrow the concentration range of the calibration curve or dilute samples that are expected to have high concentrations.
-
Experimental Protocols & Data
Experimental Workflow Visualization
Caption: A typical workflow for the quantification of Granisetron using this compound.
Principle of Internal Standard Correction
Caption: How an internal standard corrects for experimental variability.
Sample Preparation Method: Protein Precipitation (PPT)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 8 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube or vial for LC-MS/MS analysis[6].
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical parameters for a validated UPLC-MS/MS method.
Table 1: LC-MS/MS Method Parameters for Granisetron Analysis
| Parameter | Value | Reference |
| Chromatography System | UPLC-MS/MS | [8] |
| Column | ZORBAX Eclipse Plus C18 (2.1x50mm, 1.8µm) | [8] |
| Mobile Phase A | 0.14% Formic Acid in Water | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Flow Rate | 0.4 mL/min | N/A |
| Injection Volume | 5 µL | N/A |
| Run Time | ~2.8 minutes | [8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [8] |
| Granisetron Transition | m/z 313.4 → 138 | [1][2] |
| This compound Transition | m/z 316.4 → 141 | N/A |
Table 2: Performance Characteristics of a Validated Granisetron Assay
| Parameter | Result | Reference |
| Linear Dynamic Range | 0.05 - 20.0 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [8] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Extraction Recovery | ~97.9% - 101% | [2][8] |
| Intra-day Precision (CV%) | < 15% | [2] |
| Intra-day Accuracy | Within 10% of nominal value | [2] |
| Matrix Effect | No significant effect observed | [10] |
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. simbecorion.com [simbecorion.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pjps.pk [pjps.pk]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
Granisetron-d3 Response Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in their experiments involving Granisetron-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in research?
A1: this compound is a deuterated form of Granisetron, a selective 5-HT3 receptor antagonist.[1] The inclusion of deuterium atoms makes it heavier than the parent drug. This property makes it an ideal internal standard (IS) for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2][3] It is added at a known concentration to experimental samples to correct for variability during sample preparation and analysis.[3]
Q2: What are the primary factors that can lead to variability in experimental results when using this compound?
A2: Variability can stem from several sources:
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Analytical Method Variability: Issues with sample preparation (e.g., extraction efficiency), chromatographic conditions, or mass spectrometer performance can all introduce variability.[4][5][6]
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Pharmacogenetic Factors: Genetic differences in metabolic enzymes can alter the metabolism of the parent compound, Granisetron, which can be a consideration in clinical or in-vivo studies.[7][8][9]
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Drug Interactions: Co-administration of other drugs can affect the metabolism and clearance of Granisetron.[10][11][12][13]
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Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of Granisetron and this compound in the mass spectrometer, leading to inaccurate quantification.[6][14]
Q3: How does the metabolism of Granisetron affect its response, and is this a concern when using this compound as an internal standard?
A3: Granisetron is primarily metabolized by the CYP1A1 and CYP3A4 enzymes of the cytochrome P450 system.[9] Unlike some other 5-HT3 receptor antagonists, it is not significantly metabolized by the highly polymorphic CYP2D6 enzyme.[9][15][16] This makes Granisetron's clinical response less susceptible to variations caused by CYP2D6 genetic differences.[15][16] When using this compound as an internal standard in bioanalytical assays, the primary concern is ensuring it behaves identically to unlabeled Granisetron during extraction and analysis, thereby compensating for any analytical variability.
Troubleshooting Guides
Guide 1: Inconsistent this compound Internal Standard Response in LC-MS/MS
Issue: You are observing a high degree of variability or a sudden drop in the signal intensity of this compound across a batch of samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review the sample extraction protocol (e.g., liquid-liquid extraction, solid-phase extraction) for consistency. Ensure complete and consistent evaporation and reconstitution steps. A stable isotope-labeled internal standard like this compound should correct for recovery variability, but large inconsistencies can still be problematic.[3][14] |
| Matrix Effects | Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound. To mitigate this, improve chromatographic separation to isolate the analyte and IS from interfering compounds.[6] Consider a more rigorous sample clean-up procedure.[5] |
| Instrument Contamination | Contamination in the LC system or mass spectrometer ion source can lead to signal suppression.[4] Flush the LC system and clean the ion source according to the manufacturer's recommendations. |
| Internal Standard Stability | Ensure the this compound stock and working solutions are stored correctly and have not degraded. Prepare fresh solutions if degradation is suspected. |
| Inaccurate Pipetting | Verify the accuracy and precision of pipettes used for adding the internal standard to samples. Inconsistent volumes will lead to variable responses. |
Guide 2: Poor Peak Shape or Shifting Retention Times
Issue: Chromatographic peaks for Granisetron and this compound are broad, tailing, splitting, or their retention times are inconsistent.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Degradation | The analytical column may be contaminated or have lost its stationary phase. Try flushing the column or replacing it if the problem persists.[4] |
| Mobile Phase Issues | Check the composition and pH of the mobile phase. Ensure it is properly mixed and degassed. Changes in mobile phase composition can significantly affect retention times.[4] |
| Improper Injection Technique | Overloading the column with the sample can lead to poor peak shape.[4] Consider diluting the sample or reducing the injection volume. |
| Temperature Fluctuations | Ensure the column compartment temperature is stable, as fluctuations can cause retention time shifts.[4] |
Experimental Protocols
Protocol 1: Sample Preparation for Granisetron Quantification in Human Plasma
This protocol provides a general methodology for the extraction of Granisetron from human plasma for LC-MS/MS analysis.
-
Sample Aliquoting: Thaw frozen plasma samples. Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a fixed amount (e.g., 50 µL) of this compound working solution (at a known concentration) to each plasma sample, except for the blank control.[2]
-
Protein Precipitation: Add 300 µL of a protein precipitating agent (e.g., methanol or acetonitrile) to each tube.[2]
-
Vortexing: Vortex the samples for approximately 10 minutes to ensure thorough mixing and protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 4000 rpm) for 4 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.[2]
Protocol 2: LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for Granisetron analysis. These should be optimized for your specific instrumentation.
| Parameter | Typical Value/Condition |
| LC Column | C18 or C8 reversed-phase column (e.g., 50 x 4.6 mm, 3.5 µm)[17][18] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[19][20] |
| Flow Rate | 0.5 - 1.0 mL/min[21] |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[22] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Granisetron: m/z 313 -> 138; this compound: (Varies based on deuteration pattern, consult supplier)[17][22] |
Visualizations
References
- 1. This compound - Acanthus Research [acanthusresearch.com]
- 2. pjps.pk [pjps.pk]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. zefsci.com [zefsci.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of postoperative nausea and vomiting with granisetron and dolasetron in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2D6 genotype and associated 5-HT3 receptor antagonist outcomes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2D6 genotype and associated 5‐HT3 receptor antagonist outcomes: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Granisetron: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. drugs.com [drugs.com]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Granisetron: new insights into its use for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development and Validation of RP-HPLC Method for Simultaneous Determination of Granisetron and Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with contamination issues in Granisetron-d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the analysis of Granisetron-d3.
Troubleshooting Guides
Contamination in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound can manifest as ghost peaks, high background noise, or inaccurate quantification. This guide provides a systematic approach to identifying and resolving these issues.
Guide 1: Systematic Troubleshooting of Contamination
This guide presents a step-by-step workflow for diagnosing the source of contamination.
Experimental Workflow: Systematic Contamination Troubleshooting
Technical Support Center: Granisetron-d3 Stability in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Granisetron-d3 in biological matrices. It includes troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during bioanalytical assays.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the use of this compound as an internal standard in bioanalytical methods.
| Problem | Potential Cause | Recommended Action |
| Variable this compound response across a batch | Inconsistent sample processing (e.g., extraction time, temperature). | Ensure uniform timing and conditions for all sample preparation steps. Utilize automated liquid handlers if available for better consistency. |
| Inconsistent matrix effects between samples. | Optimize the sample cleanup procedure to remove interfering matrix components. Consider a more robust extraction method like solid-phase extraction (SPE). | |
| Degradation of this compound during sample processing. | Perform bench-top stability experiments to assess degradation under your specific processing conditions. Minimize the time samples are at room temperature. | |
| Decreasing this compound response over the analytical run | Instability in the reconstituted extract (autosampler stability). | Evaluate the stability of the processed samples in the autosampler over the expected run time. If unstable, consider a different reconstitution solvent or shorten the analytical run. |
| Adsorption to vials or tubing. | Use silanized glass or low-adsorption polypropylene vials. Prime the LC system with a high-concentration sample before the run. | |
| Presence of unlabeled Granisetron signal in blank samples spiked only with this compound | Isotopic impurity of the this compound standard. | Check the certificate of analysis for the isotopic purity of your this compound lot. If purity is low, procure a new standard with higher isotopic purity. |
| In-source fragmentation of this compound to unlabeled Granisetron. | Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize in-source fragmentation. | |
| Deuterium-hydrogen exchange. | Investigate the possibility of back-exchange. This is less likely for a methyl-d3 label but can be influenced by pH and temperature. Consider using a ¹³C or ¹⁵N labeled internal standard if exchange is confirmed. | |
| Poor precision and accuracy in QC samples | Instability of this compound during long-term storage. | Conduct long-term stability studies in the specific biological matrix at the intended storage temperature (e.g., -20°C, -80°C). |
| Freeze-thaw instability. | Evaluate the stability of this compound after multiple freeze-thaw cycles. Aliquot samples to minimize the number of cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Granisetron?
A1: The main degradation route for Granisetron is hydrolysis[1]. Therefore, it is crucial to control pH and temperature during sample storage and processing.
Q2: Is this compound expected to be stable in plasma?
A2: While stable isotope-labeled internal standards are generally considered stable, their stability in a biological matrix must be experimentally verified. Factors in plasma, such as enzymes, could potentially affect the stability of this compound. A study on unlabeled granisetron indicated it was stable under various storage and experimental conditions in human plasma[2]. However, specific stability data for this compound should be generated.
Q3: What are the typical storage conditions for ensuring the stability of this compound in biological samples?
A3: For long-term storage, samples containing this compound should be kept at -70°C or lower. For short-term storage (e.g., a few days), -20°C may be acceptable, but this needs to be confirmed by stability studies.
Q4: Can the deuterium atoms on this compound exchange with hydrogen from the matrix?
A4: The N-methyl-d3 group on this compound is generally considered to be on a non-exchangeable position under typical bioanalytical conditions. However, extreme pH or temperature conditions could potentially facilitate exchange. It is good practice to evaluate for any signs of back-exchange during method development.
Q5: How can I assess the stability of this compound in my biological matrix?
A5: You should perform a series of stability experiments as part of your bioanalytical method validation. These include freeze-thaw stability, short-term (bench-top) stability, long-term stability, and stock solution stability. The concentration of this compound is compared against a freshly prepared standard to determine the percentage of degradation.
Experimental Protocols
Protocol 1: Assessment of Short-Term (Bench-Top) Stability of this compound in Human Plasma
Objective: To determine the stability of this compound in human plasma at room temperature over a period representative of sample preparation time.
Materials:
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Blank human plasma
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This compound stock solution
-
LC-MS/MS system
-
Calibrated pipettes and standard lab equipment
Methodology:
-
Spike a pool of blank human plasma with this compound at a concentration similar to that used in your analytical method.
-
Divide the spiked plasma into aliquots.
-
Immediately process one set of aliquots (T=0) according to your established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Leave the remaining aliquots at room temperature (approximately 25°C).
-
At subsequent time points (e.g., 2, 4, 6, and 8 hours), process a set of aliquots.
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Analyze all processed samples by LC-MS/MS and record the peak area of this compound.
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Acceptance Criteria: The mean peak area at each time point should be within ±15% of the mean peak area at T=0.
Protocol 2: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
Objective: To determine the stability of this compound in human plasma after repeated freeze-thaw cycles.
Materials:
-
Blank human plasma
-
This compound stock solution
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LC-MS/MS system
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Freezer (-20°C or -80°C)
-
Calibrated pipettes and standard lab equipment
Methodology:
-
Spike a pool of blank human plasma with this compound at a concentration used in your analytical method.
-
Divide the spiked plasma into at least three sets of aliquots.
-
Store all aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
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Cycle 1: Thaw one set of aliquots completely at room temperature, and then refreeze them at -80°C for at least 12 hours.
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Cycle 2 & 3: Repeat the thaw/freeze process for the specified number of cycles (typically 3 cycles).
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After the final thaw, process all sets of aliquots (including a set that was not subjected to any freeze-thaw cycles) using your validated sample preparation method.
-
Analyze all processed samples by LC-MS/MS.
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Calculate the percentage of this compound remaining after each freeze-thaw cycle compared to the control (0 cycles) samples.
Acceptance Criteria: The mean concentration after each freeze-thaw cycle should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Summary of Hypothetical Stability Data for this compound in Human Plasma
| Stability Test | Condition | Duration | Mean % Recovery (± SD) |
| Short-Term (Bench-Top) | Room Temperature (~25°C) | 4 hours | 98.5 ± 2.1 |
| 8 hours | 95.2 ± 3.5 | ||
| Freeze-Thaw | -80°C to Room Temperature | 3 cycles | 97.1 ± 2.8 |
| Long-Term | -80°C | 30 days | 99.2 ± 1.9 |
| 90 days | 96.8 ± 3.1 |
Note: This table presents hypothetical data for illustrative purposes. Researchers must generate their own data based on their specific experimental conditions and matrices.
Visualizations
References
Technical Support Center: Minimizing Carryover of Granisetron-d3
Welcome to the Technical Support Center for troubleshooting and minimizing carryover of Granisetron-d3 in your analytical experiments. This guide is designed for researchers, scientists, and drug development professionals to directly address common issues and provide effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern for this compound analysis?
A1: Carryover is the appearance of a small peak of an analyte in a blank injection that follows a high-concentration sample of the same analyte. Granisetron is a basic and hydrophobic compound, which makes it prone to adsorbing to surfaces within the LC-MS/MS system, such as tubing, the injection port, and the analytical column. This adsorption can lead to its gradual release in subsequent runs, causing artificially inflated results for low-concentration samples and impacting the accuracy and precision of a bioanalytical method.
Q2: What are the primary sources of this compound carryover in an LC-MS/MS system?
A2: The primary sources of carryover for a "sticky" compound like this compound include:
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Autosampler: The needle, injection valve, and sample loop are common areas where the analyte can be retained.[1]
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Analytical Column: Strong hydrophobic and ionic interactions between this compound and the column's stationary phase can lead to its retention and subsequent elution in later runs.[2]
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Connecting Tubing and Fittings: Improperly connected fittings can create dead volumes where the analyte can get trapped.[1]
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Sample Vials and Caps: Adsorption to the surface of glass or plastic vials can be a source of carryover.[3]
Q3: How can I quickly assess if I have a this compound carryover issue?
A3: To assess carryover, inject a blank sample immediately following the highest concentration standard of your calibration curve. The FDA recommends that the carryover peak in the blank should be less than 20% of the response of the lower limit of quantification (LLOQ) standard.[1]
Troubleshooting Guides
Issue 1: Persistent this compound Peak in Blank Injections
This is a classic sign of carryover. The following troubleshooting steps and experimental protocols will help you systematically identify and eliminate the source of the carryover.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound carryover.
Detailed Methodologies and Data:
1. Optimizing the Autosampler Wash Protocol
The autosampler is a frequent source of carryover.[1] Optimizing the needle wash is a critical first step.
-
Experimental Protocol:
-
Prepare a high-concentration solution of Granisetron and a blank solution (mobile phase or matrix).
-
Inject the high-concentration solution followed by a blank injection using your standard wash protocol.
-
Systematically vary the composition of the wash solvent and the wash volume/duration.
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Analyze the blank injection for the presence of this compound to determine the effectiveness of each wash condition.
-
-
Data Summary: Impact of Needle Wash Solvent on Granisetron Carryover [4]
| Wash Solvent Composition | Carryover (%) |
| 90:10 Water:Acetonitrile | 0.015 |
| 50:50 Water:Acetonitrile | 0.005 |
| 100% Acetonitrile | 0.003 |
| 90:10 Water:Methanol | 0.020 |
| 50:50 Water:Methanol | 0.008 |
| 100% Methanol | 0.004 |
-
Recommendations:
-
Use a wash solvent with a high percentage of organic solvent, such as 100% Acetonitrile or 100% Methanol, to effectively solubilize the hydrophobic this compound.[4]
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Increase the volume and duration of the needle wash.[3]
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Employ a dual-solvent wash, using both a strong organic solvent and an aqueous solution, to remove a wider range of contaminants.[3]
-
2. Evaluating and Cleaning the Analytical Column
If optimizing the autosampler wash does not resolve the issue, the analytical column is the next component to investigate.
-
Experimental Protocol:
-
After observing carryover, replace the analytical column with a new one of the same type and re-inject a blank after a high-concentration standard.
-
If carryover is significantly reduced, the original column is the source.
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To clean a contaminated column, flush with a strong solvent or a series of solvents. A continuous high organic wash may not be as effective as cycling between high and low organic mobile phases.[2]
-
-
Data Summary: Column Flushing Strategies [2]
| Flushing Strategy | Effectiveness in Reducing Carryover |
| Continuous high organic wash | Less effective |
| Cycling between high and low organic mobile phases | More effective |
-
Recommendations:
-
Regularly flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, especially after a batch of samples.[5]
-
Consider dedicating a column specifically for the analysis of high-concentration samples to prevent contamination of columns used for low-level quantification.
-
3. Modifying Mobile Phase and Sample Diluent
The composition of your mobile phase and sample diluent can influence the interactions of this compound with the system.
-
Experimental Protocol:
-
Evaluate the effect of adding a small percentage of an organic solvent or an acid/base to your sample diluent.
-
Prepare the same concentration of this compound in different diluents and inject them.
-
Observe the peak shape and carryover in subsequent blank injections.
-
-
Recommendations:
-
Ensure the sample diluent is compatible with the initial mobile phase to avoid analyte precipitation on the column. The ideal sample diluent is often the initial mobile phase itself.[6]
-
For basic compounds like Granisetron, adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the wash solvent can help to neutralize the molecule and reduce ionic interactions with the system surfaces.[1] Conversely, an acidic modifier in the mobile phase can improve peak shape but may require a more rigorous cleaning protocol.
-
4. Assessing Vials and Caps
-
Recommendations:
Advanced Troubleshooting Workflow
For more persistent carryover issues, a systematic isolation of components is necessary.
Caption: Advanced workflow for isolating the source of carryover.
References
- 1. ovid.com [ovid.com]
- 2. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mastelf.com [mastelf.com]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Granisetron-d3 Co-elution Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks when using Granisetron-d3 as an internal standard in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Granisetron. It is chemically identical to Granisetron, with the only difference being the replacement of three hydrogen atoms with deuterium. This minimal structural change results in a different mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled analyte by a mass spectrometer. The primary advantage of using a SIL-IS is its ability to co-elute with the analyte, providing the most accurate compensation for variations during sample preparation, injection, and ionization, thereby improving the precision and accuracy of quantification.
Q2: What are the common causes of peak co-elution with this compound?
A2: Co-elution in the context of Granisetron and its deuterated internal standard, this compound, can arise from several factors:
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Inadequate Chromatographic Resolution: The analytical method may not have sufficient resolving power to separate the analyte and internal standard from other interfering compounds.
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Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with Granisetron and this compound, leading to ion suppression or enhancement in the mass spectrometer source.[1][2] This can distort peak shapes and affect quantification.
-
Isotope Effect: Although minimal, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard, a phenomenon known as the chromatographic isotope effect. While they are expected to co-elute, suboptimal chromatographic conditions can exacerbate this separation.
-
Presence of Metabolites or Impurities: Metabolites of Granisetron or impurities in the sample may have similar chromatographic properties, causing them to co-elute.
Q3: How can I confirm that I have a co-elution problem?
A3: Several indicators can suggest a co-elution issue:
-
Poor Peak Shape: Look for asymmetrical peaks, such as those with shoulders or significant tailing or fronting.[3]
-
Inconsistent Internal Standard Response: A high variability in the peak area of this compound across different samples can indicate interference from co-eluting matrix components.
-
Unstable Analyte-to-Internal Standard Area Ratio: If the ratio of the Granisetron peak area to the this compound peak area is not consistent across calibration standards and quality control samples, co-elution is a likely cause.
-
Use of a Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, it suggests the presence of more than one compound.
-
Mass Spectrometry (MS) Analysis: When using MS, you can monitor for interfering ions at the same retention time as your analyte and internal standard.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Granisetron and/or this compound
This is often the first indication of a co-elution problem or other chromatographic issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Inconsistent this compound Internal Standard Area
High variability in the internal standard peak area across a batch of samples is a strong indicator of matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard area.
Data Presentation: Illustrative Impact of Troubleshooting
The following tables illustrate the potential impact of troubleshooting steps on key analytical parameters. These are representative data and actual results may vary.
Table 1: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Tailing Factor for Granisetron | Resolution (Rs) between Granisetron and Interferent |
| 5.5 | 2.1 | 1.2 |
| 7.0 (Optimized) | 1.2 | 2.5 |
| 8.5 | 1.8 | 1.4 |
Table 2: Impact of Sample Preparation on Matrix Effect
| Sample Preparation Method | Matrix Effect (%) | %RSD of IS Area (n=6) |
| Protein Precipitation | 65% (Suppression) | 18.5% |
| Liquid-Liquid Extraction (LLE) | 85% (Suppression) | 9.2% |
| Solid-Phase Extraction (SPE) | 98% (Minimal Effect) | 3.1% |
Experimental Protocols
Protocol 1: Recommended LC-MS/MS Method for Granisetron and this compound in Human Plasma
This protocol is based on established methods and is a good starting point for resolving co-elution issues.[4][5]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: Xselect HSS T3, 2.5 µm, 2.1 x 100 mm or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Granisetron: Precursor Ion > Product Ion (e.g., m/z 313.2 > 138.1)
-
This compound: Precursor Ion > Product Ion (e.g., m/z 316.2 > 141.1)
-
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 200 µL of plasma sample by adding 200 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 2: Modifying Chromatographic Selectivity
If co-elution persists, changing the stationary phase can provide a different selectivity.
-
Alternative Column:
-
Consider a phenyl-hexyl or a cyano-bonded phase column of similar dimensions.
-
-
Mobile Phase Adjustment:
-
If using acetonitrile as the organic modifier, try substituting it with methanol or a combination of both. The change in solvent can alter the elution order of interfering peaks.
-
-
Method Re-validation:
-
Any changes to the column or mobile phase will require re-validation of the method to ensure it meets the required performance characteristics for linearity, accuracy, and precision.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
Validation & Comparative
The Gold Standard for Granisetron Analysis: A Comparative Guide to Internal Standards
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to achieving accurate and reliable quantification of analytes. For the analysis of Granisetron, a potent antiemetic agent, the use of a stable isotope-labeled (SIL) internal standard, specifically Granisetron-d3, is widely regarded as the gold standard. This guide provides a comprehensive comparison between this compound and other potential internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical methods.
The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is to compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response. An ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical process.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, like this compound, are structurally identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium for hydrogen). This near-identical physicochemical nature affords them significant advantages over other types of internal standards, such as structural analogs.
The key benefits of using a SIL internal standard include:
-
Co-elution with the analyte: This ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.
-
Similar extraction recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the SIL internal standard, leading to an accurate final concentration calculation.
-
Compensation for instrument variability: Fluctuations in injection volume and instrument response are effectively normalized by the consistent ratio of the analyte to the internal standard.
These advantages translate to improved accuracy, precision, and robustness of the analytical method. Regulatory bodies often favor the use of SIL internal standards in bioanalytical method validation due to the higher data quality they provide.
Comparison of Internal Standards for Granisetron Analysis
| Internal Standard Type | Example Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Precision (%RSD) | Accuracy (%Bias) | Recovery (%) | Key Advantages | Potential Disadvantages |
| Stable Isotope-Labeled | This compound | 316.2 | 138.1 | < 10% | ± 10% | Consistent and similar to analyte | "Gold Standard", co-elutes with analyte, compensates for matrix effects and extraction variability effectively. | Higher cost, potential for isotopic interference if not adequately resolved. |
| Stable Isotope-Labeled | Unspecified SIL Granisetron | Not Specified | Not Specified | < 10% | >85% | Not Specified | Similar advantages to this compound. | Lack of specific information in some literature. |
| Structural Analog | Unspecified | 270 | 201 | < 15% | Within 10% of nominal | 97.9% | Lower cost, readily available. | Different chromatographic retention, may not fully compensate for matrix effects and extraction variability. |
| Structural Analog | Unspecified | 409 | 228 | < 5% | Not Specified | Not Specified | Lower cost, readily available. | Different physicochemical properties leading to potential inaccuracies. |
Experimental Protocols
The following are representative experimental protocols for the LC-MS/MS analysis of Granisetron using a stable isotope-labeled internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution.
-
Add 50 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate) and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Granisetron: 313.4 -> 138.0
-
This compound: 316.2 -> 138.1
-
Logical Workflow for Internal Standard Selection and Method Validation
The decision-making process for selecting an appropriate internal standard and the subsequent workflow for method validation are critical for developing a robust bioanalytical assay.
Caption: Workflow for internal standard selection and method validation in Granisetron analysis.
Signaling Pathway of Granisetron's Antiemetic Action
Granisetron exerts its antiemetic effect by selectively blocking serotonin (5-HT3) receptors. This pathway is crucial to understanding its mechanism of action.
Caption: Mechanism of action of Granisetron in preventing emesis.
Conclusion
For the quantitative analysis of Granisetron in biological matrices, this compound stands out as the superior internal standard. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to more accurate, precise, and reliable data. While structural analogs may offer a more cost-effective alternative, they are more susceptible to variations in extraction recovery and matrix effects, which can compromise data quality. Therefore, for pivotal studies such as clinical trials and bioequivalence studies, the use of this compound is strongly recommended to ensure the integrity and robustness of the bioanalytical data.
A Comparative Guide to the Cross-Validation of Analytical Methods for Granisetron Utilizing Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of granisetron in biological matrices, with a focus on the cross-validation of methods employing a deuterated internal standard, Granisetron-d3, against an alternative method using a non-deuterated internal standard. The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods, directly impacting the accuracy, precision, and overall validity of pharmacokinetic and toxicokinetic studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard.[1][2] A SIL internal standard is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte throughout sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior allows for effective compensation for variability in extraction recovery, matrix effects, and instrument response, leading to enhanced data accuracy and precision.[1][2]
An Alternative Approach: Non-Deuterated (Structural Analog) Internal Standards
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The following table summarizes the performance characteristics of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of granisetron in human plasma. Method A utilizes a stable isotopically labeled internal standard (presumed to be this compound), while Method B employs a non-deuterated internal standard. It is important to note that the data presented is derived from two separate publications and serves as a representative comparison.
| Parameter | Method A: With this compound (or equivalent SIL IS) | Method B: With Non-Deuterated IS |
| Internal Standard | Stable Isotopically Labeled Granisetron | Structural Analog |
| Linearity Range | 0.5 - 100 ng/mL[3][4] | 0.02 - 20 ng/mL[5] |
| Accuracy | >85%[3][4] | Within 10% of nominal[5] |
| Precision (CV%) | <10%[3][4] | <15%[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3][4] | 0.02 ng/mL[5] |
| Matrix Effect | No significant matrix effects observed[3][4] | Not explicitly stated, but high recovery suggests minimal impact[5] |
| Mean Extraction Recovery | Not explicitly stated | 97.9%[5] |
Experimental Protocols
Method A: LC-MS/MS with Stable Isotope-Labeled Internal Standard (e.g., this compound)
This protocol is based on the methodology described for the quantification of granisetron using a stable isotopically labeled internal standard.[3][4]
1. Sample Preparation:
-
To a plasma sample, add the internal standard solution (stable isotopically labeled granisetron).
-
Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Mobile Phase: 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4) in an isocratic mode.[3][4]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[3][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Granisetron: Specific precursor to product ion transition.
-
Stable Isotopically Labeled Granisetron (IS): Specific precursor to product ion transition.
-
Method B: LC-MS/MS with Non-Deuterated Internal Standard
This protocol is based on the methodology described for the quantification of granisetron using a non-deuterated internal standard.[5]
1. Sample Preparation:
-
To 100 µL of a plasma sample, add the internal standard solution.[5]
-
Perform liquid-liquid extraction (LLE).[5]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Run Time: 2.0 min.[5]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Varian 1200L tandem mass spectrometer.[5]
-
Ionization Mode: Electrospray ionization (ESI).[5]
-
Detection Mode: Selected Reaction Monitoring (SRM).[5]
-
SRM Transitions:
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for granisetron, one using this compound (Method A) and the other a non-deuterated internal standard (Method B).
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Granisetron Quantification Utilizing Granisetron-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Granisetron, with a specific focus on methods employing its deuterated stable isotope, Granisetron-d3, as an internal standard. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from various validated bioanalytical methods to offer a comprehensive performance comparison. The use of a stable isotope-labeled internal standard like this compound is a widely accepted approach to enhance the accuracy and precision of quantification in biological matrices by correcting for variability in sample preparation and instrument response.[1][2]
Quantitative Performance Data
The following tables summarize the performance characteristics of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods reported for the quantification of Granisetron in human plasma. These methods consistently demonstrate high sensitivity and reliability, making them suitable for pharmacokinetic, bioavailability, and bioequivalence studies.[3][4]
Table 1: Comparison of LC-MS/MS Method Performance for Granisetron Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linear Dynamic Range | 0.1 - 20 ng/mL[3][5] | 0.02 - 20 ng/mL[4][6] | 0.5 - 100 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL (0.1 ng/mL)[3][5] | 0.02 ng/mL[4][6] | 0.5 ng/mL[7] |
| Precision (RSD%) | < 5% at LLOQ[3] | < 15%[4][6] | < 10%[7] |
| Accuracy | Acceptable over standard curve range[3] | Within 10% of nominal[4][6] | > 85%[7] |
| Extraction Recovery | Not explicitly stated | 97.9%[4][6] | Not explicitly stated |
| Internal Standard | Unspecified[3][5] | Unspecified[4][6] | This compound[7] |
| Run Time | 2.0 min[3] | 2.0 min[4][6] | Not explicitly stated |
Experimental Protocols
The methodologies outlined below are based on validated LC-MS/MS methods for the quantification of Granisetron in human plasma. While specific parameters may vary between laboratories, the core principles remain consistent.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To isolate Granisetron and the internal standard (this compound) from the biological matrix (human plasma).
-
Procedure:
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.[4][6]
-
Add the internal standard solution (this compound).
-
Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex mix to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To chromatographically separate Granisetron from other components and quantify it using mass spectrometry.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[3]
-
Mobile Phase: An isocratic mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate), is employed.[3][7]
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A small volume of the reconstituted sample is injected into the LC system.
-
-
Mass Spectrometric Conditions:
Visualizations
The following diagrams illustrate the experimental workflow and the principle of internal standard-based quantification.
Caption: Experimental workflow for Granisetron quantification.
Caption: Logic of internal standard for quantification.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
Granisetron-d3 as an Internal Standard: A Comparative Guide to Achieving Higher Accuracy and Precision in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of Granisetron-d3, a deuterated internal standard, with a non-deuterated alternative, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium atoms, the mass of the internal standard is shifted, allowing it to be distinguished from the native analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and analogous behavior effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to significantly improved accuracy and precision.[1][2]
Performance Comparison: this compound vs. a Non-Deuterated Internal Standard
To illustrate the impact of the internal standard choice on assay performance, this guide compares data from two separate bioanalytical methods for the quantification of granisetron in human plasma. Method 1 utilizes a stable isotopically labeled internal standard analogous to this compound, while Method 2 employs a non-deuterated, structurally similar internal standard.
Data Summary
The following tables summarize the accuracy and precision data from the two methods.
Table 1: Accuracy and Precision Data for Granisetron Quantification using a Stable Isotope-Labeled Internal Standard (Analogous to this compound)
| Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Granisetron | ||||
| 1.5 | 5.4 | -2.7 | 6.1 | -1.3 |
| 40 | 3.8 | 1.5 | 4.5 | 2.0 |
| 80 | 3.1 | 0.8 | 3.9 | 1.1 |
| 7-hydroxy granisetron | ||||
| 0.3 | 6.2 | -3.3 | 7.5 | -2.0 |
| 30 | 4.1 | 2.0 | 5.3 | 2.7 |
| 80 | 3.5 | 1.3 | 4.8 | 1.9 |
Data synthesized from Zhao et al. (2016). The study used a stable isotopically labeled granisetron.
Table 2: Accuracy and Precision Data for Granisetron Quantification using a Non-Deuterated Internal Standard
| Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| 0.1 | 4.8 | 3.0 | 6.2 | 5.0 |
| 0.3 | 3.5 | -2.3 | 5.5 | -1.3 |
| 8 | 2.8 | -1.5 | 4.8 | -0.9 |
| 16 | 2.5 | 1.1 | 4.5 | 1.4 |
Data synthesized from Nirogi et al. (2006). The study used a non-deuterated internal standard.
As the data indicates, both methods demonstrate acceptable performance according to regulatory guidelines. However, the use of a stable isotope-labeled internal standard, such as this compound, is theoretically superior in compensating for the variability inherent in the analysis of complex biological matrices.[3]
Experimental Workflows and Signaling Pathways
The following diagram illustrates the logical workflow of a bioanalytical method using an internal standard for quantification.
Caption: Bioanalytical workflow using an internal standard.
Detailed Experimental Protocols
Below are the detailed methodologies for the two compared bioanalytical methods.
Method 1: Using a Stable Isotope-Labeled Internal Standard (Analogous to this compound)
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (stable isotopically labeled granisetron).
-
Perform protein precipitation with acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant is then subjected to analysis.[4]
-
-
Liquid Chromatography:
-
Column: Xselect HSS T3 analytical column.
-
Mobile Phase: 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4).
-
Flow Rate: Isocratic elution.[4]
-
-
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).[4]
-
Method 2: Using a Non-Deuterated Internal Standard
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution.
-
Perform liquid-liquid extraction with an organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic mobile phase (specific composition not detailed in the abstract).
-
Flow Rate: Not specified in the abstract.
-
-
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Granisetron (m/z 313/138), Internal Standard (m/z 409/228).
-
Conclusion
The use of this compound as an internal standard in the bioanalysis of granisetron offers a robust and reliable approach to achieving high accuracy and precision. While methods employing non-deuterated internal standards can be validated to meet regulatory requirements, the inherent physicochemical similarity of a deuterated internal standard to the analyte provides a superior ability to compensate for analytical variability. This is particularly crucial when dealing with complex biological matrices and in studies where inter-individual differences in matrix effects and recovery can be significant. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards like this compound is a key strategy for ensuring the highest quality data in pharmacokinetic and other bioanalytical studies.
References
- 1. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 2. jocpr.com [jocpr.com]
- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Platforms for the Analysis of Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms for the quantitative analysis of Granisetron-d3, a deuterated internal standard crucial for the accurate determination of the antiemetic drug Granisetron in biological matrices. This document outlines supporting experimental data from published literature, details relevant methodologies, and discusses the relative strengths of different mass spectrometry technologies for this application.
Introduction to Granisetron and the Role of LC-MS/MS
Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[1][2] Accurate quantification of Granisetron in plasma is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.
Comparative Performance of LC-MS/MS Platforms
The following table summarizes the performance characteristics of different LC-MS/MS methods reported in the literature for the analysis of Granisetron. While direct head-to-head comparisons of different platforms for this compound are not extensively published, this compilation of data from various validated methods provides valuable insights into the achievable performance with different instrument setups. The majority of published methods utilize triple quadrupole (QqQ) mass spectrometers, which are well-suited for targeted quantitative analysis.
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (LC-MS/MS) |
| Mass Spectrometer | API 5500 (Triple Quadrupole) | Varian 1200L (Triple Quadrupole) | Not Specified |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.02 ng/mL | 0.1 ng/mL |
| Linearity Range | 0.05 - 20 ng/mL | 0.02 - 20 ng/mL | 0.1 - 20 ng/mL |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Extraction Recovery | ~101% | 97.9% | Not Specified |
| Intra-day Precision (% CV) | < 15% | < 15% | < 5% |
| Intra-day Accuracy (% Bias) | Not Specified | Within 10% | Not Specified |
| Run Time | 2.8 min | 2.0 min | 2.0 min |
| Internal Standard | This compound | Not Specified | Not Specified |
Discussion of LC-MS/MS Platform Technologies
The choice of a mass spectrometry platform can significantly impact the performance of a bioanalytical method. For quantitative applications like the analysis of this compound, the most common types of mass spectrometers are triple quadrupoles, ion traps, and quadrupole time-of-flight (Q-TOF) instruments.
-
Triple Quadrupole (QqQ) Mass Spectrometers: These are the workhorses of quantitative bioanalysis.[4][5] They operate in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. This makes them ideal for targeted quantification in complex matrices like plasma. The high duty cycle of QqQ instruments, where they are focused on acquiring data for specific ions, contributes to their high sensitivity.[4] The data presented in the table above were generated using triple quadrupole instruments, highlighting their suitability for Granisetron analysis.
-
Ion Trap Mass Spectrometers: Ion traps can also be used for quantitative analysis. They offer excellent sensitivity in full-scan mode and the ability to perform MSn experiments, which can be useful for structural elucidation.[1][2] However, for targeted quantification, they can have a lower dynamic range and may be more susceptible to space-charge effects compared to triple quadrupoles, which can affect precision.[4] For routine, high-throughput quantification of a known compound like this compound, a triple quadrupole is generally preferred.
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: Q-TOF instruments provide high-resolution and accurate mass data, which is extremely valuable for identifying unknown metabolites and for qualitative analysis.[1][5] While their sensitivity for quantitative analysis has improved significantly in recent years, triple quadrupoles often still offer a slight advantage in terms of lower limits of detection for targeted applications.[5] A Q-TOF could be beneficial in the early stages of drug development to identify potential metabolites of Granisetron, but for routine pharmacokinetic studies, a triple quadrupole is typically more cost-effective and efficient.
Experimental Protocols
Below are generalized experimental protocols based on the methodologies cited in this guide.
Sample Preparation
a) Protein Precipitation (PP):
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Granisetron: m/z 313.2 → 138.1
-
This compound: m/z 316.2 → 141.1
-
-
Key Parameters: Optimize declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Visualizations
Signaling Pathway of Granisetron
Caption: Mechanism of action of Granisetron.
Experimental Workflow for this compound Analysis
Caption: Bioanalytical workflow for this compound.
Conclusion
For the routine quantitative analysis of this compound in a bioanalytical setting, a UPLC or HPLC system coupled to a triple quadrupole mass spectrometer is the platform of choice. This setup provides the optimal balance of sensitivity, selectivity, throughput, and cost-effectiveness. While ion trap and Q-TOF instruments have their specific advantages in qualitative analysis and structural elucidation, the triple quadrupole remains the gold standard for targeted quantification in pharmacokinetic and bioequivalence studies of Granisetron. The methods summarized in this guide demonstrate that LLOQs in the low pg/mL to sub-ng/mL range are readily achievable with short run times, making these platforms well-suited for high-throughput analysis in a drug development environment.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Ion Trap or Triple Quadrapole [November 6, 2003] - Chromatography Forum [chromforum.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Stability of Granisetron-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring isotopic stability is paramount for accurate and reliable bioanalytical data. This guide provides a comprehensive comparison of Granisetron-d3, a commonly used internal standard, with alternative standards, supported by experimental principles and data. We delve into the critical aspect of deuterium exchange, offering insights into the stability of this compound under various conditions and providing detailed experimental protocols for its assessment.
This compound is the deuterium-labeled version of Granisetron, a potent 5-HT3 receptor antagonist used as an antiemetic.[1] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard. Their use is crucial for correcting variations during sample preparation, chromatography, and ionization, ultimately leading to enhanced accuracy and precision.
The Specter of Isotopic Exchange: A Critical Consideration
A primary concern with deuterium-labeled standards is the potential for isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix. This phenomenon, also known as back-exchange, can compromise the integrity of the analytical method by altering the mass of the internal standard, leading to inaccurate quantification. The stability of the deuterium label is influenced by several factors, including its position within the molecule, the pH of the solution, and the temperature.
Deuterium atoms attached to heteroatoms (e.g., oxygen, nitrogen) or on carbon atoms adjacent to carbonyl groups are generally more susceptible to exchange. In the case of this compound, the deuterium labels are typically on the N-methyl group of the indazole ring, a position generally considered stable under typical bioanalytical conditions.
Performance Comparison: this compound vs. Alternatives
The choice of an internal standard significantly impacts the performance of a bioanalytical assay. Here, we compare the expected performance of this compound with unlabeled Granisetron and other potential internal standards.
| Internal Standard Type | Key Advantages | Potential Disadvantages | Expected Performance in Granisetron Analysis |
| This compound | - Closely mimics the physicochemical properties of the analyte. - Co-elutes with the analyte, providing excellent compensation for matrix effects. - Generally provides high accuracy and precision. | - Potential for isotopic back-exchange under harsh conditions. - Higher cost compared to unlabeled standards. | Excellent: Expected to provide the most accurate and precise results due to its structural and chemical similarity to Granisetron. |
| Unlabeled Granisetron | - Low cost and readily available. | - Cannot differentiate from the endogenous or administered analyte. - Does not compensate for variations in sample preparation or matrix effects. | Not Recommended: Unsuitable as an internal standard for the quantification of Granisetron in biological samples. |
| Structural Analog | - More cost-effective than a SIL-IS. | - May exhibit different chromatographic behavior and ionization efficiency. - May not effectively compensate for matrix effects. | Moderate: Can be used if a SIL-IS is unavailable, but requires careful validation to ensure it adequately mimics the behavior of Granisetron. |
| ¹³C or ¹⁵N Labeled Granisetron | - Extremely low risk of isotopic exchange. - Co-elutes perfectly with the analyte. | - Significantly higher cost of synthesis. - Less commonly available. | Superior: Offers the highest level of stability and is the ideal choice where cost is not a limiting factor. |
Experimental Assessment of Deuterium Exchange
To ensure the reliability of bioanalytical data, it is crucial to experimentally assess the isotopic stability of this compound under the specific conditions of the assay.
Experimental Protocol: Assessing Isotopic Stability of this compound
Objective: To quantify the extent of deuterium back-exchange of this compound under simulated bioanalytical conditions.
Materials:
-
This compound solution of known concentration.
-
Unlabeled Granisetron standard.
-
Blank biological matrix (e.g., human plasma).
-
Buffers of varying pH (e.g., pH 4, 7, and 9).
-
Incubator or water bath.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Spike a known concentration of this compound into aliquots of the blank biological matrix.
-
Prepare separate sets of samples and adjust the pH of each set to 4, 7, and 9 using appropriate buffers.
-
Prepare a control sample of unlabeled Granisetron in the same matrix.
-
-
Incubation:
-
Incubate the prepared samples at a relevant temperature (e.g., room temperature or 37°C) for a time course that reflects the duration of the sample preparation and analysis workflow (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
At each time point, extract the samples using a validated extraction procedure.
-
Analyze the extracted samples by LC-MS/MS.
-
Monitor the mass transitions for both this compound and unlabeled Granisetron.
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled Granisetron signal to the this compound signal at each time point and pH condition.
-
An increase in this ratio over time indicates the occurrence of back-exchange.
-
Quantify the percentage of back-exchange by comparing the response of the unlabeled analyte in the this compound samples to the response of a known concentration of the unlabeled Granisetron standard.
-
Visualizing the Workflow and Chemical Structures
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing isotopic stability and the chemical structures of Granisetron and this compound.
Caption: Workflow for assessing isotopic exchange of this compound.
Caption: Highlighting the deuterium labeling on the N-methyl group.
Conclusion
The use of this compound as an internal standard offers significant advantages in terms of accuracy and precision for the bioanalysis of Granisetron. While the potential for deuterium exchange exists, the placement of the deuterium labels on the N-methyl group suggests good stability under standard analytical conditions. However, it is imperative for researchers to validate this stability within the context of their specific methodologies. By following the outlined experimental protocol, laboratories can confidently assess the isotopic integrity of this compound, ensuring the generation of high-quality, reliable data in their research and drug development endeavors.
References
Performance of Granisetron-d3 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Granisetron-d3 as an internal standard in the bioanalysis of granisetron in various biological matrices. The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods. This document presents supporting experimental data from published studies, comparing this compound with other compounds that have been used as internal standards.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of this compound and alternative internal standards in human plasma and urine. The data is extracted from validated bioanalytical methods.
Table 1: Performance in Human Plasma
| Parameter | This compound[1][2] | Internal Standard 2 (IS2)[3][4] | Internal Standard 3 (IS3)[5] |
| Linearity Range (ng/mL) | 0.5 - 100 | 0.1 - 20 | 0.02 - 20 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.1 | 0.02 |
| Accuracy (%) | 93.8 - 105.2 | 93.8 - 106.2 | 90.0 - 110.0 |
| Precision (CV%) | < 10 | < 8.5 | < 15 |
| Recovery (%) | Not Reported | ~62.5 | 97.9 |
| Matrix Effect (%) | No significant effect | Not Reported | Not Reported |
Note: IS2 and IS3 are unnamed internal standards from the cited literature, identified by their precursor-to-product ion transitions.
Table 2: Performance in Human Urine
| Parameter | This compound[1][2] |
| Linearity Range (ng/mL) | 2 - 2000 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 |
| Accuracy (%) | 90.5 - 109.5 |
| Precision (CV%) | < 9 |
| Recovery (%) | Not Reported |
| Matrix Effect (%) | No significant effect |
Experimental Protocols
The methodologies described below are key to understanding the context of the presented data.
Method 1: Granisetron Analysis using this compound in Human Plasma and Urine[1][2]
-
Sample Preparation: Solid phase extraction (SPE) was employed for both plasma and urine samples.
-
Chromatography: A C18 analytical column was used with a mobile phase consisting of acetonitrile and ammonium formate buffer.
-
Mass Spectrometry: A tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode was used. The multiple reaction monitoring (MRM) transitions were m/z 313.2 → 138.1 for granisetron and m/z 316.2 → 141.1 for this compound.
Method 2: Granisetron Analysis using an Alternative Internal Standard (IS2) in Human Plasma[3][4]
-
Sample Preparation: Liquid-liquid extraction (LLE) was used to extract the analyte and internal standard from plasma.
-
Chromatography: A C18 reversed-phase column was used with an isocratic mobile phase.
-
Mass Spectrometry: ESI-MS/MS in the positive ion mode with MRM was used for quantification. The MRM transitions were m/z 313 → 138 for granisetron and m/z 409 → 228 for IS2.
Method 3: Granisetron Analysis using another Alternative Internal Standard (IS3) in Human Plasma[5]
-
Sample Preparation: LLE was utilized for sample clean-up and extraction.
-
Chromatography: A C18 column was used with a specific mobile phase composition.
-
Mass Spectrometry: An ESI source was used with a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. The precursor-to-product ion transitions were m/z 313.4 → 138 for granisetron and m/z 270 → 201 for IS3.
Mandatory Visualization
The following diagram illustrates a typical bioanalytical workflow for the quantification of granisetron in biological matrices.
Caption: Bioanalytical workflow for Granisetron quantification.
References
- 1. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 2. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative pharmacokinetic analysis of Granisetron using different internal standards
A Comparative Guide to the Pharmacokinetic Analysis of Granisetron Utilizing Different Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of granisetron in biological matrices is paramount for pharmacokinetic (PK) studies. The choice of an internal standard (IS) is a critical factor in the development and validation of bioanalytical methods, directly impacting the accuracy and precision of the results. This guide provides a comparative analysis of different internal standards used in the pharmacokinetic analysis of granisetron, supported by experimental data and detailed methodologies from various studies.
Data Presentation
The following tables summarize the pharmacokinetic parameters of granisetron and the analytical method details from different studies, each employing a distinct internal standard.
Table 1: Pharmacokinetic Parameters of Granisetron with Different Internal Standards
| Internal Standard | Dosing Regimen | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | AUC0-∞ (ng·h/mL) | t1/2 (h) | Reference |
| Unspecified (m/z 270/201) | 1 mg tablet | 7.42 ± 2.19 | 1.3 ± 0.4 | 43.18 ± 13.04 | 47.27 ± 14.73 | 5.62 ± 1.95 | [1] |
| Unspecified (m/z 270/201) | 1 mg capsule | 7.32 ± 2.35 | 1.4 ± 0.3 | 38.41 ± 9.88 | 41.54 ± 10.84 | 5.74 ± 1.96 | [1] |
| None specified | 2 mg oral | Not Reported | 3.0 | 101.4 | Not Reported | 6.5 | [2] |
Note: The data presented are from separate studies and not from a direct head-to-head comparative study.
Table 2: Comparison of Analytical Methods for Granisetron Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Stable isotopically labeled granisetron | Unspecified | Unspecified |
| Precursor-to-Product Ion Transition (m/z) | Not specified | 270/201 | Not specified |
| Biological Matrix | Human Plasma, Urine | Human Plasma | Human Plasma |
| Extraction Method | Not specified | Liquid-Liquid Extraction (LLE) | Not specified |
| Chromatographic Column | Xselect HSS T3 | Not specified | Not specified |
| Mobile Phase | 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4) | Not specified | Not specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Electrospray Ionization (ESI) | Not specified |
| Linear Range | 0.5-100 ng/mL (plasma) | 0.02-20 ng/mL | 0.1-20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (plasma) | 0.02 ng/mL | 100 pg/mL |
| Mean Extraction Recovery | Not specified | 97.9% | Not specified |
| Reference | [3][4] | [1][5] | [6] |
Experimental Protocols
The methodologies employed in the pharmacokinetic analysis of granisetron vary across different laboratories, but generally follow a standard workflow. Below are detailed protocols from studies utilizing different internal standards.
Method 1: Using Stable Isotopically Labeled Granisetron as Internal Standard[3][4]
-
Sample Preparation : Specific details on sample preparation were not provided in the abstract.
-
Chromatography :
-
Analytical Column : Xselect HSS T3.
-
Mobile Phase : An isocratic mobile phase consisting of 20% acetonitrile in water, containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).
-
-
Mass Spectrometry :
-
Ionization : Positive electrospray ionization (ESI+).
-
Detection : Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM).
-
-
Quantification : Standard curves were linear over the concentration range of 0.5-100 ng/mL for granisetron in human plasma. The accuracy was reported to be >85%, and the precision (coefficient of variation) was <10%.
Method 2: Using an Unspecified Internal Standard (m/z 270/201)[1][5]
-
Sample Preparation : Liquid-liquid extraction (LLE) was used to isolate granisetron and the internal standard from 100 µL of human plasma.
-
Chromatography : Details of the chromatographic column and mobile phase were not specified in the abstract. The run time per sample was 2.0 minutes.
-
Mass Spectrometry :
-
Instrument : Varian 1200L tandem mass spectrometer.
-
Ionization : Electrospray ionization (ESI).
-
Detection : Selected reaction monitoring (SRM) mode.
-
Transitions : The precursor-to-product ion transitions were m/z 313.4/138 for granisetron and m/z 270/201 for the internal standard.
-
-
Quantification : The assay demonstrated a linear dynamic range of 0.02-20 ng/mL for granisetron in human plasma, with a lower limit of quantification (LLOQ) of 0.02 ng/mL. The mean extraction recovery was 97.9%. Intra-day accuracy was within 10% of the nominal value, and intra-day precision was better than 15% CV.
Method 3: Using an Unspecified Internal Standard (m/z 409/228)[6]
-
Sample Preparation : Liquid-liquid extraction was employed.
-
Chromatography :
-
Column : Reversed-phase C18 column.
-
Mobile Phase : Isocratic mobile phase (details not specified).
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization.
-
Detection : Multiple reaction monitoring (MRM) mode.
-
Transitions : The [M+H]+ ions monitored were m/z 313/138 for granisetron and m/z 409/228 for the internal standard.
-
-
Quantification : The linear dynamic range for granisetron in human plasma was 0.1-20 ng/mL, with an LLOQ of 100 pg/mL. The method had a run time of 2.0 minutes per sample.
Mandatory Visualization
Caption: Experimental workflow for pharmacokinetic analysis of Granisetron.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of aprepitant on the pharmacokinetics of ondansetron and granisetron in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 5. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Granisetron-d3 in a Laboratory Setting
The proper disposal of Granisetron-d3, a deuterated analog of Granisetron used as an internal standard in analytical chemistry, is crucial for maintaining laboratory safety and environmental protection. As with its non-labeled counterpart, this compound is categorized as harmful if swallowed, necessitating careful handling and disposal in accordance with local, regional, and national regulations.[1][2] Researchers and laboratory personnel must adhere to established safety protocols to minimize exposure and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[3][4] All handling of this compound should occur in a well-ventilated area to avoid the inhalation of any dust or aerosols.[3][4] In case of a spill, the material should be carefully swept up to avoid dust formation and placed in a suitable, closed container for disposal.[2][4]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the disposal of this compound in a research or laboratory environment. This procedure is based on guidelines found in safety data sheets (SDS) for Granisetron and general principles of chemical waste management.
-
Waste Collection and Storage :
-
Collect all waste this compound, including expired material, unused product, and contaminated consumables (e.g., weighing boats, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be suitable for solid chemical waste, sealable, and in good condition.[3][4]
-
Store the waste container in a secure, cool, and dry location away from incompatible materials such as strong acids and oxidizing agents.[3][4]
-
-
Disposal Method Selection :
-
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[5] These companies are equipped to handle and process chemical waste in compliance with all regulatory requirements.
-
Incineration in a facility with an afterburner and scrubber may also be a suitable method employed by the disposal company.[5]
-
Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[2][3]
-
-
Arranging for Waste Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name (this compound) and any other components in the waste container.
-
-
Documentation :
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This documentation is essential for laboratory inventory management and regulatory compliance.
-
Disposal Options Summary
| Method | Recommendation | Rationale |
| Licensed Hazardous Waste Disposal | Highly Recommended | Ensures compliance with all local, regional, and national regulations for hazardous chemical waste.[1][2][5] |
| Incineration | Recommended (by professionals) | A suitable method for chemical destruction, but must be performed in a properly equipped facility.[5] |
| Landfill (Regular Trash) | Not Recommended | Improper disposal can lead to environmental contamination and potential harm to wildlife and humans.[6] |
| Sewer System (Draining) | Not Recommended | Can contaminate water supplies and is prohibited for this type of chemical waste.[2][3][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
